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  • Product: 4-Chloro-3H-indole
  • CAS: 740058-59-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-3H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Privileged Scaffold The indole nucleus stands as a cornerstone in medicinal chemistry and materials science, celebrated for its versat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry and materials science, celebrated for its versatile reactivity and presence in a vast array of biologically active compounds. Among its halogenated derivatives, 4-Chloro-3H-indole (more commonly known as 4-chloroindole) has emerged as a pivotal building block. The introduction of a chlorine atom at the 4-position of the indole ring imparts unique electronic properties, influencing its reactivity and the biological profile of its derivatives. This guide offers a comprehensive exploration of 4-chloroindole, from its fundamental physicochemical properties and synthesis to its reactivity and applications, providing a critical resource for researchers engaged in the design and synthesis of novel chemical entities.

Core Molecular Attributes of 4-Chloroindole

4-Chloroindole is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, and a chlorine atom substituted at the 4-position of the benzene ring.

Figure 1: Chemical structure of 4-Chloro-3H-indole.

Table 1: Physicochemical Properties of 4-Chloroindole
PropertyValueSource(s)
Molecular Formula C₈H₆ClN[1]
Molecular Weight 151.59 g/mol [1]
CAS Number 25235-85-2[1]
Appearance Yellowish to dark brown liquid, or off-white to light brown solid.[2][3]
Melting Point 84-86 °C or 92-96 °C (conflicting reports)[3]
Boiling Point 129-130 °C at 4 mmHg; 293 °C at 760 mmHg[3]
Density 1.259 g/mL at 25 °C
Refractive Index n20/D 1.628
Solubility Insoluble in water; soluble in ethanol.[3]

It is important to note the discrepancy in the reported physical state and melting point of 4-chloroindole. Some commercial suppliers describe it as a liquid at room temperature, while others list it as a solid with a melting point in the range of 84-96 °C.[2][3][4] This variation may be attributable to the presence of impurities or different polymorphic forms. Researchers should purify the material and determine its physical properties before use.

Spectroscopic Profile

The structural elucidation of 4-chloroindole and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-chloroindole is expected to show distinct signals for the aromatic and pyrrolic protons. The N-H proton typically appears as a broad singlet in the downfield region. The protons on the pyrrole ring (at C2 and C3) and the benzene ring (at C5, C6, and C7) will exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon-13 NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the chlorine and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 4-chloroindole provides valuable information about its functional groups. Key expected absorptions include:

  • N-H Stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

  • C-H Aromatic Stretch: Peaks typically appearing above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Expected in the 1200-1350 cm⁻¹ range.

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 550-850 cm⁻¹.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-chloroindole will show a molecular ion peak (M⁺) at m/z 151. A characteristic isotopic peak (M+2) at m/z 153, with approximately one-third the intensity of the molecular ion peak, is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[1] Fragmentation patterns would likely involve the loss of HCl or other small neutral molecules.

Synthesis of 4-Chloroindole: A Practical Approach

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles, including 4-chloroindole.[7][8] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Fischer_Indole_Synthesis Start 3-Chlorophenylhydrazine + Aldehyde/Ketone Hydrazone Formation of Phenylhydrazone Start->Hydrazone Condensation Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat Cyclization Cyclization and Loss of Ammonia Rearrangement->Cyclization Aromatization Product 4-Chloroindole Cyclization->Product

Figure 2: Workflow for the Fischer Indole Synthesis of 4-Chloroindole.

Experimental Protocol: Fischer Indole Synthesis of 4-Chloroindole

This protocol is a representative example and may require optimization based on the specific aldehyde or ketone used and the desired scale.

Materials:

  • 3-Chlorophenylhydrazine hydrochloride

  • An appropriate aldehyde or ketone (e.g., pyruvic acid for subsequent conversion to an indole-2-carboxylic acid derivative, or acetone)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid or acetic acid)[8][9]

  • Solvent (e.g., toluene, ethanol, or acetic acid)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol. Add a stoichiometric equivalent of the chosen aldehyde or ketone. The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, the acid catalyst is added to the reaction mixture. The amount and type of acid will depend on the specific substrate and desired reaction conditions. The mixture is then heated to reflux for a period of time, which can range from a few hours to overnight.[10] The elevated temperature and acidic environment promote the-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 4-chloroindole.

A more recent patented method describes the synthesis of 4-chloroindole derivatives starting from N-protected indole-3-carbaldehydes and N-chlorosuccinimide (NCS) using a palladium catalyst.[11] Another synthetic route starts from 2-chloro-6-nitrotoluene.[12][13]

Chemical Reactivity of 4-Chloroindole

The reactivity of the indole ring is significantly influenced by the electron-withdrawing nature of the chlorine atom at the 4-position.

Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The preferred site of electrophilic substitution in indoles is the C3 position of the pyrrole ring. The chlorine atom at the C4 position acts as an electron-withdrawing group via induction, which can deactivate the benzene ring towards electrophilic attack. However, it can also direct incoming electrophiles through resonance effects. Common electrophilic substitution reactions include:

  • Nitration: Nitration of 4-chloroindole can be achieved using standard nitrating agents, with the nitro group typically entering at the C3 position.

  • Halogenation: Further halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), will likely occur at the C3 position.

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position using a mixture of phosphorus oxychloride and dimethylformamide.

  • Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position.

N-Functionalization

The nitrogen atom of the pyrrole ring can be readily functionalized through alkylation or acylation reactions. Deprotonation with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl or acyl halide allows for the introduction of a wide variety of substituents at the N1 position.

Palladium-Catalyzed Cross-Coupling Reactions

4-Chloroindole is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[14][15] These reactions typically involve the C-Cl bond of the benzene ring.

  • Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl or vinyl groups at the C4 position.

  • Heck Reaction: Coupling with alkenes under palladium catalysis can also be used to functionalize the C4 position.[16]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond at the C4 position by coupling with amines.

  • Sonogashira Coupling: This reaction with terminal alkynes provides a route to 4-alkynylindoles.

Reactivity Indole 4-Chloroindole ES Electrophilic Substitution (at C3) Indole->ES NF N-Functionalization (at N1) Indole->NF CC Cross-Coupling (at C4) Indole->CC ES_Products 3-Substituted Derivatives (e.g., nitro, halo, formyl) ES->ES_Products NF_Products 1-Substituted Derivatives (e.g., alkyl, acyl) NF->NF_Products CC_Products 4-Substituted Derivatives (e.g., aryl, vinyl, amino, alkynyl) CC->CC_Products

Figure 3: Reactivity map of 4-Chloroindole.

Applications in Drug Discovery and Agrochemicals

The unique structural and electronic properties of 4-chloroindole make it a valuable scaffold in the development of new therapeutic agents and agrochemicals.[2]

Pharmaceutical Applications

4-Chloroindole serves as a key intermediate in the synthesis of a variety of biologically active molecules.[2] Its derivatives have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[2]

  • Neurological Disorders: 4-Chloroindole derivatives are used in research related to serotonin receptors, which are implicated in mood regulation, suggesting potential applications in the development of treatments for depression and other neurological conditions.[2]

  • Antihypertensive Agents: The antihypertensive drug Indapamide is a complex indole derivative, highlighting the relevance of this scaffold in cardiovascular medicine.[17]

Agrochemicals

The chlorinated indole scaffold is also found in compounds with agrochemical applications. For instance, 4-chloroindole-3-acetic acid, a derivative of 4-chloroindole, has been investigated for its use in controlling unwanted plants.[18]

Safety and Handling

4-Chloroindole is classified as a hazardous substance and should be handled with appropriate precautions.

  • Hazards: It is known to cause skin and eye irritation, and may cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical advice.[3]

Conclusion

4-Chloro-3H-indole is a versatile and valuable building block in modern organic synthesis. Its unique combination of an electron-rich indole nucleus and an electron-withdrawing chlorine substituent provides a rich platform for a wide range of chemical transformations. From its synthesis via the classic Fischer indole reaction to its functionalization through electrophilic substitution and palladium-catalyzed cross-coupling, 4-chloroindole offers chemists a powerful tool for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of compounds with potential pharmaceutical and agrochemical applications ensures that it will remain a molecule of significant interest to the scientific community. This guide provides a foundational understanding of its properties and reactivity, empowering researchers to leverage this privileged scaffold in their own synthetic endeavors.

References

  • Chem-Impex. (n.d.). 4-Chloroindole. Retrieved from [Link]

  • Google Patents. (2020). CN112028813B - 4-position chloroindole compound and preparation method thereof.
  • LookChem. (n.d.). 4-Chloroindole. Retrieved from [Link]

  • Google Patents. (2016). WO2016041071A1 - Use of 4-chloroindole-3-acetic acid for controlling unwanted plants.
  • Government of Canada. (2016). 4-Chloroindole-3-Acetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroindole-3-acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Securing High-Purity 4-Chloroindole: A Buyer's Guide from China. Retrieved from [Link]

  • Google Patents. (1999). WO1999050438A2 - Chromogenic indole derivatives.
  • PubChem. (n.d.). 4-Chloroindole. Retrieved from [Link]

  • Katayama, M. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. Retrieved from [Link]

  • Hughes, D. L. (2011). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved from [Link]

  • Nanjing Finechem Holdings Co., Ltd. (n.d.). Pharmaceutical Intermediates & API 4-Chloroindole. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of preparation method of 4-chloroindole-3-acetic acid. Retrieved from [Link]

  • Justia Patents. (1991). Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (NP0000004). Retrieved from [Link]

  • Al-awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2585-2592. Retrieved from [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-1H-indole-2,3-dione. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloroindole - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Suzuki–Miyaura, Mizoroki–Heck carbon–carbon coupling and hydrogenation reactions catalysed by Pd. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2015, October 29). Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions [Video]. Retrieved from [Link]

Sources

Exploratory

Executive Summary: The Pharmacophore and Tautomeric Dynamics

The Mechanistic Landscape of 4-Chloro-3H-indole and its Derivatives In Vitro As a privileged scaffold in medicinal chemistry and agrochemistry, the indole core exhibits profound biological versatility. While most literat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Landscape of 4-Chloro-3H-indole and its Derivatives In Vitro

As a privileged scaffold in medicinal chemistry and agrochemistry, the indole core exhibits profound biological versatility. While most literature defaults to the 1H-indole nomenclature, the core exists in a dynamic tautomeric equilibrium with 3H-indole (indolenine) [1].

The 3H-indole tautomer is mechanistically critical. By shifting the proton to the C3 position, the aromaticity of the pyrrole ring is disrupted, rendering the C2 position highly electrophilic. This structural shift allows the 4-chloro-3H-indole scaffold to participate in unique non-covalent interactions, including transient electrophilic stress, enhanced hydrogen bonding, and σ/π-metal coordination within biological microenvironments[1]. In vitro, the 4-chloro-substituted indole pharmacophore—and its stabilized derivatives such as 4-chloroindole and 4-chloroindole-3-acetic acid (4-Cl-IAA)—drives two distinct, highly potent mechanisms of action: pathogenic biofilm eradication and phytohormonal receptor modulation .

Mechanism I: Pathogenic Biofilm Eradication & Quorum Quenching

Halogenated indoles, particularly those substituted at the 4-position, are potent antivirulence agents. In vitro studies demonstrate that 4-chloroindole rapidly eradicates biofilms of multidrug-resistant pathogens, including Vibrio parahaemolyticus[2], Uropathogenic Escherichia coli (UPEC)[3], and Candida albicans[4].

The Causality of Action:

  • Quorum Sensing Competition: Native indole is a ubiquitous bacterial signaling molecule. 4-chloro-3H-indole acts as a competitive antagonist, penetrating the bacterial membrane and downregulating the csgAB operon[3]. This directly represses the formation of curli fibers, which are the primary proteinaceous components required for irreversible cell adhesion and biofilm matrix assembly.

  • Redox Homeostasis Disruption: The electrophilic nature of the halogenated scaffold induces rapid intracellular Reactive Oxygen Species (ROS) accumulation[4]. This oxidative stress damages lipid bilayers and DNA, shifting the compound's profile from merely bacteriostatic to actively bactericidal within 30 minutes of exposure[2].

Biofilm A 4-Chloro-3H-indole B Membrane Intercalation A->B  Hydrophobic entry C csgAB Operon Repression B->C  Quorum quenching D ROS Accumulation B->D  Redox stress E Biofilm Eradication C->E  Curli inhibition D->E  Cell death

Fig 1: 4-Chloro-3H-indole disrupts bacterial quorum sensing and induces ROS to eradicate biofilms.

Mechanism II: Phytohormonal "Molecular Glue" (TIR1/AFB Signaling)

In plant biology, the derivative 4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin[5]. Its mechanism of action in vitro represents a classic paradigm of targeted protein degradation via a "molecular glue."

The Causality of Action: Unlike traditional lock-and-key ligands, 4-Cl-IAA does not activate a receptor to trigger a secondary messenger cascade. Instead, it binds to the hydrophobic pocket of the TIR1/AFB F-box protein (part of the SCF ubiquitin ligase complex). The presence of the 4-chloro substitution optimally fills the receptor cavity, creating a high-affinity composite binding surface that recruits the Aux/IAA transcriptional repressor [6]. This ternary complex (TIR1 + 4-Cl-IAA + Aux/IAA) leads to the rapid ubiquitination and proteasomal degradation of the repressor, thereby derepressing Auxin Response Factors (ARFs) and activating gene transcription[5].

TIR1 A 4-Cl-IAA (Derivative) B TIR1/AFB Receptor A->B  Binds pocket C Aux/IAA Repressor B->C  Molecular glue D Proteasomal Degradation C->D  Ubiquitination E Gene Activation D->E  Derepression

Fig 2: 4-Cl-IAA acts as a molecular glue, binding TIR1 to trigger Aux/IAA repressor degradation.

Quantitative Efficacy Data

The following table synthesizes the in vitro quantitative metrics of the 4-chloroindole scaffold across different biological targets:

Scaffold VariantTarget Organism / SystemAssay ModalityKey MetricValue
4-Chloroindole Vibrio parahaemolyticusBiofilm InhibitionMIC50 μg/mL[2]
4-Chloroindole Uropathogenic E. coliBiofilm InhibitionMIC75 μg/mL[3]
5-Bromo-4-chloroindole Candida albicansPlanktonic GrowthMIC25 μg/mL[4]
4-Cl-IAA Plant Auxin SystemTIR1 Receptor BindingAffinity ( Kd​ )High (Ternary)[5]

Self-Validating In Vitro Protocols

To ensure scientific integrity, experimental workflows must be designed with internal controls that prove causality rather than mere correlation. Below are the gold-standard protocols for validating the mechanisms described above.

Protocol A: Dual-Readout Biofilm Eradication & ROS Quantification

Purpose: To distinguish true bactericidal matrix disruption from simple growth inhibition.

  • Biofilm Cultivation: Seed 106 CFU/mL of UPEC in 96-well plates using M9 minimal media. Incubate at 37°C for 24 hours to establish mature biofilms.

  • Compound Treatment: Wash wells with PBS to remove planktonic cells. Treat with 4-chloroindole (10–100 μg/mL) for 2 hours.

  • Dual-Staining (The Self-Validating Step):

    • Crystal Violet (CV) Assay: Stain with 0.1% CV, wash, and solubilize with 30% acetic acid. Read absorbance at 590 nm. CV stains all biomass (live and dead).

    • XTT Reduction Assay: In a parallel plate, add XTT and menadione. Read at 490 nm.

    • Causality Check: If CV drops but XTT remains stable, the compound is merely a matrix disruptor. A simultaneous drop in both CV and XTT confirms true bactericidal antibiofilm action[3].

  • Intracellular ROS Measurement: Load cells with 10 μM DCFDA.

    • Causality Check: DCFDA requires intracellular esterase cleavage to become the reactive DCFH, which is then oxidized by ROS to fluorescent DCF. This ensures you are measuring ROS strictly within metabolically active cells, preventing false positives from extracellular dye auto-oxidation in the media[4].

Protocol B: Real-Time Surface Plasmon Resonance (SPR) for TIR1 Kinetics

Purpose: To validate the "molecular glue" mechanism of 4-Cl-IAA.

  • Sensor Chip Functionalization: Immobilize purified recombinant TIR1 protein onto a CM5 sensor chip via standard amine coupling.

  • Ligand Association: Flow 4-Cl-IAA over the chip until the baseline stabilizes, establishing the binary complex (TIR1 + 4-Cl-IAA).

  • Ternary Complex Validation (The Self-Validating Step): Flow the Aux/IAA degron peptide over the chip.

    • Causality Check: The Aux/IAA peptide must be injected only after the TIR1-ligand complex has reached equilibrium. A control channel containing TIR1 without 4-Cl-IAA serves as the baseline. If the peptide only binds in the presence of 4-Cl-IAA, it self-validates that the ternary complex formation is strictly dependent on the ligand acting as a molecular glue[6].

Sources

Foundational

An In-depth Technical Guide to the Biosynthetic Pathways Involving the 4-Chloroindole Scaffold

Introduction The incorporation of halogen atoms, particularly chlorine, into natural products often imparts unique biological activities, making these molecules a fertile ground for drug discovery and development. The 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of halogen atoms, particularly chlorine, into natural products often imparts unique biological activities, making these molecules a fertile ground for drug discovery and development. The 4-chloroindole scaffold is a key structural motif found in a range of bioactive compounds, from potent antitumor agents to essential plant hormones. Understanding the intricate enzymatic machinery that nature employs to synthesize this chlorinated heterocycle is paramount for harnessing its potential through synthetic biology and biocatalysis. This guide provides a comprehensive technical overview of the known biosynthetic pathways that assemble and utilize the 4-chloroindole core, with a focus on the underlying enzymatic logic and experimental validation.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of biochemistry and molecular biology. We will delve into the biosynthesis of two major classes of natural products featuring the 4-chloroindole moiety: the complex indolocarbazole alkaloids, exemplified by rebeccamycin, and the halogenated plant auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA).

I. The Enzymatic Chlorination of Tryptophan: The Gateway to 4-Chloroindole

The biosynthesis of most chlorinated indole-containing natural products begins with the regioselective chlorination of the amino acid L-tryptophan. This crucial step is catalyzed by a class of enzymes known as flavin-dependent tryptophan halogenases.

Mechanism of Flavin-Dependent Halogenases

Flavin-dependent halogenases are highly specific enzymes that utilize a reduced flavin adenine dinucleotide (FADH₂), molecular oxygen, and a chloride ion to achieve regioselective chlorination of their tryptophan substrate.[1][2] The catalytic cycle, as elucidated through structural and mechanistic studies of enzymes like PrnA and RebH, involves the formation of a highly reactive chlorinating species within the enzyme's active site.[1][2] It is postulated that the enzyme generates hypochlorous acid (HOCl) from FADH₂, O₂, and Cl⁻, which is then precisely oriented to attack a specific position on the indole ring of tryptophan.[1] The regioselectivity of these enzymes is remarkable, with different halogenases targeting distinct positions on the indole ring (e.g., C5, C6, or C7).[2]

Experimental Protocol: In Vitro Assay for Tryptophan Halogenase Activity

This protocol provides a general framework for assessing the activity of a putative tryptophan halogenase.

1. Reagents and Buffers:

  • Purified tryptophan halogenase enzyme
  • L-tryptophan (substrate)
  • NADPH (for flavin reductase)
  • Flavin reductase (to regenerate FADH₂)
  • Flavin adenine dinucleotide (FAD)
  • Sodium chloride (Cl⁻ source)
  • Potassium phosphate buffer (pH 7.5)
  • Methanol (for quenching and extraction)
  • Acetonitrile and formic acid (for LC-MS analysis)

2. Reaction Setup:

  • In a microcentrifuge tube, prepare a reaction mixture containing:
  • 100 mM potassium phosphate buffer (pH 7.5)
  • 1 mM L-tryptophan
  • 2 mM NADPH
  • 10 µM FAD
  • 1 µM flavin reductase
  • 10 mM NaCl
  • 1-10 µM purified tryptophan halogenase
  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-4 hours).

3. Quenching and Extraction:

  • Stop the reaction by adding an equal volume of ice-cold methanol.
  • Centrifuge the mixture to pellet the precipitated protein.
  • Transfer the supernatant to a new tube for analysis.

4. Analysis:

  • Analyze the reaction products by liquid chromatography-mass spectrometry (LC-MS).
  • Monitor for the formation of chlorinated tryptophan by observing the characteristic isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio).[3]
  • Compare the retention time and mass spectrum with an authentic standard of the expected chlorinated tryptophan isomer if available.

II. Biosynthesis of Indolocarbazole Alkaloids: The Rebeccamycin Pathway

The indolocarbazole family of natural products includes potent antitumor agents like rebeccamycin and staurosporine.[4][5] The biosynthesis of rebeccamycin, produced by the actinomycete Lechevalieria aerocolonigenes, provides a well-characterized example of a pathway involving a 4-chloroindole precursor.[5][6] The entire biosynthetic gene cluster for rebeccamycin (reb) has been cloned and characterized, allowing for the elucidation of each enzymatic step.[5][6][7]

Key Enzymatic Steps in Rebeccamycin Biosynthesis

The biosynthesis of the rebeccamycin aglycone involves the oxidative dimerization of two molecules of 7-chloro-L-tryptophan. The key enzymes and their functions are summarized in the table below.

GeneEnzymeFunction
rebHTryptophan-7-halogenaseRegioselectively chlorinates L-tryptophan at the C7 position to yield 7-chloro-L-tryptophan.[2][6]
rebOL-amino acid oxidaseConverts 7-chloro-L-tryptophan to its corresponding imine.[4][6]
rebDChromopyrrolic acid synthaseCatalyzes the dimerization of two molecules of the imine intermediate to form chromopyrrolic acid.[6][8]
rebPCytochrome P450 monooxygenaseCatalyzes the oxidative C-C bond formation to create the indolocarbazole core.[4][6][9]
rebCFAD-dependent monooxygenasePerforms an oxidative decarboxylation to yield the final aglycone, arcyriaflavin A.[4][6]
rebGN-glycosyltransferaseAttaches a sugar moiety to the indolocarbazole core.[4][5]
rebMO-methyltransferaseMethylates the sugar moiety in the final step of rebeccamycin biosynthesis.[4]
Biosynthetic Pathway of Rebeccamycin

The following diagram illustrates the key steps in the formation of the chlorinated indolocarbazole core of rebeccamycin.

Rebeccamycin_Biosynthesis cluster_start Initiation cluster_core Core Assembly cluster_tailoring Tailoring L-Tryptophan L-Tryptophan 7-Chloro-L-Tryptophan 7-Chloro-L-Tryptophan L-Tryptophan->7-Chloro-L-Tryptophan RebH (Halogenase) Imine_Intermediate Imine Intermediate 7-Chloro-L-Tryptophan->Imine_Intermediate RebO (Oxidase) Chromopyrrolic_Acid Dichlorochromopyrrolic Acid Imine_Intermediate->Chromopyrrolic_Acid RebD (Synthase) Indolocarbazole_Core Dichloroarcyriaflavin A Chromopyrrolic_Acid->Indolocarbazole_Core RebP (P450) + RebC (Monooxygenase) Rebeccamycin Rebeccamycin Indolocarbazole_Core->Rebeccamycin RebG (Glycosyltransferase) + RebM (Methyltransferase)

Caption: Biosynthetic pathway of rebeccamycin from L-tryptophan.

Experimental Workflow: Heterologous Expression of Biosynthetic Gene Clusters

The function of the reb gene cluster was confirmed through heterologous expression in a host organism like Streptomyces albus.[5]

Heterologous_Expression Isolate_BGC Isolate Biosynthetic Gene Cluster (e.g., reb cluster) from Producer Strain Clone_Vector Clone BGC into an Expression Vector Isolate_BGC->Clone_Vector Transform_Host Transform Heterologous Host (e.g., S. albus) with the Vector Clone_Vector->Transform_Host Cultivate Cultivate the Engineered Host Transform_Host->Cultivate Extract_Analyze Extract Metabolites and Analyze by LC-MS/NMR Cultivate->Extract_Analyze Identify_Product Identify the Biosynthetic Product (e.g., Rebeccamycin) Extract_Analyze->Identify_Product

Caption: Workflow for heterologous expression of a biosynthetic gene cluster.

III. Biosynthesis of 4-Chloroindole-3-Acetic Acid in Plants

In contrast to the complex alkaloids produced by microbes, plants synthesize a halogenated version of the crucial growth hormone auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA).[10][11][12] This chlorinated auxin is particularly abundant in the developing seeds of certain legumes, such as pea (Pisum sativum).[10][11][13] The biosynthesis of 4-Cl-IAA follows a pathway parallel to that of the canonical auxin, indole-3-acetic acid (IAA).[10][14]

The Tryptophan Aminotransferase (TAR) Pathway

The biosynthesis of 4-Cl-IAA in pea proceeds via a chlorinated intermediate, 4-chloro-L-tryptophan.[10][15] This is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by the action of tryptophan aminotransferases.[10][16]

Key Enzymes and Intermediates:
  • Tryptophan Halogenase (putative): While not yet fully characterized in plants, the presence of 4-chloro-L-tryptophan strongly implies the existence of a tryptophan-4-halogenase.

  • Tryptophan Aminotransferase Related 1 and 2 (PsTAR1 and PsTAR2): These enzymes catalyze the transamination of 4-chloro-L-tryptophan to 4-chloroindole-3-pyruvic acid.[10][16]

  • YUCCA-like enzymes (putative): In the canonical IAA pathway, indole-3-pyruvic acid is converted to IAA by YUCCA flavin-dependent monooxygenases. A similar enzymatic step is presumed to convert 4-Cl-IPyA to 4-Cl-IAA.

Biosynthetic Pathway of 4-Chloroindole-3-Acetic Acid

The proposed biosynthetic route to 4-Cl-IAA in plants is depicted below.

Caption: Proposed biosynthetic pathway of 4-chloroindole-3-acetic acid in plants.

Experimental Approach: Elucidating the 4-Cl-IAA Pathway using a Mutant Study

The role of the TAR2 gene in 4-Cl-IAA biosynthesis was confirmed by characterizing a tar2 mutant in pea.[10][16]

Experimental StepObservation in tar2 MutantConclusion
Quantification of 4-Cl-IAA levels in developing seedsDramatically reduced levels of 4-Cl-IAA compared to wild-type.[10][16]PsTAR2 is a key enzyme in the biosynthesis of 4-Cl-IAA.
Quantification of 4-chloro-L-tryptophan levelsAccumulation of 4-chloro-L-tryptophan compared to wild-type.PsTAR2 acts downstream of 4-chloro-L-tryptophan formation.
In vitro enzyme assays with recombinant PsTAR2PsTAR2 converts 4-chloro-L-tryptophan to 4-chloroindole-3-pyruvic acid.[10]Confirms the enzymatic function of PsTAR2 in the pathway.

IV. Future Perspectives and Applications

The elucidation of biosynthetic pathways involving the 4-chloroindole scaffold opens up exciting avenues for research and development.

  • Metabolic Engineering: By introducing and expressing the relevant biosynthetic genes in microbial hosts, it is possible to produce valuable chlorinated indole compounds through fermentation. Combinatorial biosynthesis, where genes from different pathways are mixed and matched, could lead to the generation of novel indolocarbazole analogs with improved therapeutic properties.[7]

  • Biocatalysis: The use of isolated halogenase enzymes as biocatalysts offers a green and highly selective alternative to chemical halogenation methods in organic synthesis.[17] Engineered halogenases with altered substrate specificity or regioselectivity could further expand their synthetic utility.

  • Drug Discovery: A deeper understanding of these pathways can inform the design and synthesis of novel drug candidates based on the 4-chloroindole scaffold.

V. Conclusion

The biosynthesis of natural products containing the 4-chloroindole moiety is a testament to the versatility and precision of enzymatic catalysis. From the complex, multi-enzyme assembly line for rebeccamycin in bacteria to the more streamlined pathway for the plant hormone 4-Cl-IAA, nature has evolved sophisticated strategies for the regioselective chlorination of tryptophan and its subsequent incorporation into diverse molecular architectures. The knowledge gained from studying these pathways not only deepens our understanding of the chemical ecology of the producing organisms but also provides a powerful toolkit for the biotechnological production of high-value chemicals and pharmaceuticals. Continued exploration of the microbial and plant kingdoms will undoubtedly uncover further examples of halogenated indole biosynthesis, offering new enzymes and pathways for scientific and industrial exploitation.

References

  • Akinaga, S., et al. (2000). UCN-01 (7-hydroxystaurosporine): a novel and selective inhibitor of protein kinase C. Anticancer Drugs, 11(4), 281-290.
  • Blanco, G., et al. (2001). Engineering the glycosylation of the antitumor drug elloramycin in Streptomyces olivaceus. Chemistry & Biology, 8(3), 253-263.
  • Eckenrode, F. M., et al. (1982). Tryptophan halogenase which catalyzes the regioselective chlorination of tryptophan. Journal of Biological Chemistry, 257(13), 7552-7556. [Link]

  • Howard-Jones, A. R., & Walsh, C. T. (2006). Staurosporine and rebeccamycin aglycones are assembled on the same biosynthetic pathway. Journal of the American Chemical Society, 128(37), 12289-12298. [Link]

  • Sánchez, C., et al. (2002). The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives. Chemistry & Biology, 9(4), 519-531. [Link]

  • Onaka, H., et al. (2002). Characterization of the biosynthetic gene cluster of rebeccamycin from Lechevalieria aerocolonigenes ATCC 39243. Bioscience, Biotechnology, and Biochemistry, 66(4), 798-807. [Link]

  • Pearce, C. J., & Rinehart, K. L. (1981). The biosynthetic origins of rebeccamycin. Journal of the American Chemical Society, 103(17), 5049-5050.
  • Yeh, E., et al. (2007). New insights into the mechanism of enzymatic chlorination of tryptophan. Journal of the American Chemical Society, 129(32), 9884-9885. [Link]

  • Dong, C., et al. (2005). Structural insights into regioselectivity in the enzymatic chlorination of tryptophan. Science, 309(5744), 2216-2219. [Link]

  • Salas, A. P., et al. (2005). Combinatorial biosynthesis of antitumor indolocarbazole compounds. Proceedings of the National Academy of Sciences, 102(2), 237-242. [Link]

  • Onaka, H., et al. (2003). Cloning of the staurosporine biosynthetic gene cluster from Streptomyces sp. TP-A0274 and its heterologous expression in Streptomyces lividans. Journal of Antibiotics, 56(12), 1067-1075.
  • Howard-Jones, A. R., & Walsh, C. T. (2006). Staurosporine and rebeccamycin aglycones are assembled on the same biosynthetic pathway. Journal of the American Chemical Society, 128(37), 12289-12298.
  • Makino, M., et al. (2007). Cytochrome P450 StaP and its partner StaC, a ferredoxin-like protein, in the biosynthesis of the indolocarbazole, staurosporine. Journal of Biological Chemistry, 282(39), 28833-28840.
  • Tivendale, N. D., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant Physiology, 159(3), 1055-1063. [Link]

  • Gribble, G. W. (2010).
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  • Lebre, F., & Badet-Denisot, M. A. (2021). Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? Journal of Fungi, 7(5), 375. [Link]

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  • Williams, D. E., et al. (2011). The cladoniamides, bis-indoles with a rearranged scaffold, are products of a silent biosynthetic gene cluster in Streptomyces uncialis. Journal of Natural Products, 74(8), 1737-1742. [Link]

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Exploratory

Pharmacokinetics and metabolic stability of 4-Chloro-3H-indole

An In-Depth Technical Guide to the Pharmacokinetics and Metabolic Stability of 4-Chloro-3H-indole This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolic Stability of 4-Chloro-3H-indole

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the pharmacokinetic profile and metabolic stability of 4-Chloro-3H-indole. As direct literature for this specific molecule is limited, this document synthesizes established principles from analogous indole-containing compounds, halogenated molecules, and standard drug metabolism protocols. It is intended for researchers, scientists, and drug development professionals seeking to characterize novel indole derivatives.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities. The introduction of a halogen, such as chlorine at the 4-position, can significantly modulate a molecule's physicochemical properties, receptor binding affinity, and metabolic fate. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, particularly metabolic stability, is critical in the early stages of drug discovery to optimize lead compounds and predict their in vivo behavior.[1] This guide outlines the predictive metabolic pathways for 4-Chloro-3H-indole and details the state-of-the-art in vitro systems for empirically determining its metabolic liability.

Part 1: Predicted Metabolic Pathways of 4-Chloro-3H-indole

The metabolic fate of a xenobiotic is primarily dictated by its chemical structure. For 4-Chloro-3H-indole, metabolism is expected to be driven by the interplay between the electron-rich indole ring and the electron-withdrawing chloro-substituent.

Phase I Metabolism: The Role of Cytochrome P450

The primary enzymes responsible for the oxidative metabolism of most drugs are the Cytochrome P450 (CYP) monooxygenases, located predominantly in the liver.[1][2] For the indole scaffold, several oxidative transformations are possible.

  • Aromatic Hydroxylation: The benzene portion of the indole ring can undergo hydroxylation at the 5-, 6-, or 7-positions. The specific regioselectivity is dependent on the dominant CYP isozyme involved (e.g., CYP2A6, CYP2C19, CYP2E1).[3]

  • Oxidation of the Pyrrole Ring: The C2-C3 double bond is susceptible to oxidation. The initial step is often the formation of an epoxide, which can rearrange to form various products. Key metabolites arising from indole oxidation include indoxyl (3-hydroxyindole) and oxindole. Indoxyl is often a transient intermediate that can be further oxidized or dimerize.[3]

  • Dehydrogenation (Aromatization): While 4-Chloro-3H-indole is already aromatic, related indoline-containing drugs are known to be dehydrogenated to their corresponding indole forms by CYPs, notably CYP3A4.[4][5] This "aromatase" activity is a significant metabolic pathway for many indoline derivatives.[4][6]

  • Influence of the 4-Chloro Substituent: The chlorine atom at the 4-position has two key effects. Firstly, its electron-withdrawing nature can decrease the electron density of the aromatic ring, potentially slowing the rate of oxidative metabolism compared to unsubstituted indole.[7] Secondly, it can act as a "metabolic blocker," preventing hydroxylation at the 4-position, which may redirect metabolism to other sites.[8] Strategic fluorination, a similar halogenation strategy, is frequently used to enhance metabolic stability by blocking susceptible sites.[8][9]

Phase II Metabolism: Conjugation Pathways

If Phase I metabolism introduces a reactive functional group, such as a hydroxyl group, the molecule can undergo Phase II conjugation reactions. These processes increase water solubility and facilitate excretion. For hydroxylated metabolites of 4-Chloro-3H-indole, the most likely pathways are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).[1]

  • Sulfation: Catalyzed by sulfotransferases (SULTs).[10]

The diagram below illustrates the predicted metabolic transformations for 4-Chloro-3H-indole.

G Parent 4-Chloro-3H-indole M1 Hydroxylated Metabolites (5-OH, 6-OH, 7-OH) Parent->M1 Aromatic Hydroxylation M2 Oxidized Pyrrole Ring Metabolites (e.g., Epoxide, Oxindole) Parent->M2 Pyrrole Ring Oxidation M4 Glucuronide Conjugates M1->M4 M5 Sulfate Conjugates M1->M5 SULTs M3 Indoxyl Metabolite M2->M3 M3->M5 SULTs G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling & Quenching cluster_analysis 4. Analysis A Prepare 1 µM Test Compound (4-Chloro-3H-indole) in Phosphate Buffer D Pre-incubate Compound and Microsomes at 37°C A->D B Prepare Liver Microsomes (e.g., 0.5 mg/mL) B->D C Prepare NADPH Cofactor Solution (e.g., 1 mM) E Initiate Reaction by adding NADPH C->E D->E F Withdraw Aliquots at 0, 5, 15, 30, 60 min E->F G Quench Reaction in Cold Acetonitrile with Internal Standard F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Quantify Parent Compound Depletion I->J

Caption: Workflow for a liver microsomal stability assay.
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-Chloro-3H-indole in DMSO.

    • Prepare working solutions (e.g., 100 µM) by diluting the stock in phosphate buffer (pH 7.4). [11] * Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.

    • Prepare a solution of NADPH in phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, add the test compound working solution to wells in triplicate.

    • Add the diluted liver microsomes to each well. For negative controls, add buffer instead of the NADPH solution later.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. [11]3. Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls. [11] * At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from the incubation mixture. [11]4. Reaction Termination:

    • Immediately transfer the aliquot to a separate plate containing a cold quenching solution (e.g., acetonitrile or methanol) with an internal standard to stop the reaction and precipitate proteins. [8][11]5. Sample Processing and Analysis:

    • Vortex the termination plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated microsomal proteins. [12] * Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 4-Chloro-3H-indole at each time point using a validated LC-MS/MS method. [12][13]

Protocol: Cryopreserved Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. [14][15]This assay provides a more comprehensive picture of metabolic clearance. For compounds expected to be slowly metabolized, plated hepatocytes can be used for longer incubation times (>4 hours). [16][17]

The viability of the thawed hepatocytes is the most critical parameter for a valid experiment; this is confirmed using a method like Trypan Blue exclusion before starting the assay. [17]The use of well-characterized, low-turnover and high-turnover compounds as positive controls (e.g., Verapamil) validates the metabolic capacity of the hepatocyte lot for both rapidly and slowly metabolized drugs. [18]The protocol measures compound disappearance over time, providing a direct assessment of metabolic turnover in a complete cellular system.

G cluster_prep 1. Cell Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Thaw Cryopreserved Hepatocytes in a 37°C Water Bath B Purify & Resuspend Cells in Incubation Medium A->B C Perform Cell Count & Viability Check (e.g., Trypan Blue) B->C D Dilute to Final Concentration (e.g., 1 x 10^6 cells/mL) C->D F Combine Hepatocyte Suspension and Compound Solution in Plate D->F E Prepare Test Compound in Medium (e.g., 1 µM final concentration) E->F G Incubate at 37°C with Shaking (Suspension Assay) F->G H Withdraw Aliquots at 0, 15, 30, 60, 120 min G->H I Quench in Cold Organic Solvent with Internal Standard H->I J Centrifuge to Pellet Debris I->J K Analyze Supernatant via LC-MS/MS J->K L Calculate Stability Parameters K->L

Caption: Workflow for a cryopreserved hepatocyte stability assay.
  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. [17] * Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E). [15] * Centrifuge gently to pellet the cells and remove the cryopreservation medium. Resuspend the cell pellet in fresh incubation medium.

    • Determine the cell concentration and viability using an automated cell counter or hemocytometer with Trypan Blue. Viability should typically be >80%. [17] * Dilute the hepatocyte suspension to the final desired density (e.g., 1 x 10^6 viable cells/mL). [15]2. Incubation:

    • Prepare the test compound in incubation medium at 2x the final desired concentration (e.g., 2 µM for a final concentration of 1 µM). [15] * In a non-coated plate, add equal volumes of the hepatocyte suspension and the 2x compound solution to initiate the reaction. [15] * Place the plate in an incubator at 37°C with 5% CO2, on an orbital shaker to keep the cells in suspension. [15]3. Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension. [15] * Immediately quench the reaction by adding the aliquot to a tube or plate containing cold organic solvent (e.g., acetonitrile) with an internal standard. [14]4. Sample Processing and Analysis:

    • Process the samples as described in the microsomal assay (centrifugation, supernatant transfer).

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time. [16]

Part 3: Data Analysis and Interpretation

The primary goal of the stability assay is to determine how quickly the parent compound is eliminated. This is achieved by calculating key pharmacokinetic parameters from the concentration-time data. [13]

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity and specificity. [19][20]The amount of parent compound is typically determined by comparing its peak area to that of a stable, isotopically labeled internal standard. [13]

Calculation of Stability Parameters
  • Half-Life (t½):

    • The percentage of the parent compound remaining at each time point is plotted against time on a semi-logarithmic scale.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life is then calculated using the formula: t½ = 0.693 / k [15][16]

  • Intrinsic Clearance (Clint):

    • Intrinsic clearance represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the assay conditions.

    • The formula for in vitro Clint is: Clint (µL/min/mg protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Enzyme Amount) [13][15]

Data Presentation and Interpretation

The results are typically summarized in a table for easy comparison between different compounds or species.

CompoundSystemt½ (min)Clint (µL/min/mg protein)Clint Category
4-Chloro-3H-indoleHLMValueValueHigh/Med/Low
Verapamil (Control)HLM< 15> 80High
Carbamazepine (Control)HLM> 60< 15Low

Interpretation:

  • High Clearance (t½ < 15 min): The compound is rapidly metabolized. This can be a liability, potentially leading to poor oral bioavailability and short duration of action in vivo. [13][18]* Moderate Clearance (t½ 15-60 min): The compound has intermediate stability.

  • Low Clearance (t½ > 60 min): The compound is metabolically stable. This is often a desirable property, but excessively low clearance can lead to drug accumulation and potential toxicity. [18] These in vitro data are critical for building structure-activity relationships (SAR) and guiding medicinal chemistry efforts to improve metabolic stability, for instance, by blocking a determined metabolic hotspot. [21]

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Foundational

Identification and Metabolic Profiling of 4-Chloro-3H-indole in Plasma: An Advanced LC-MS/MS Methodological Guide

Executive Summary & Scientific Context Halogenated indoles, particularly 4-chloroindole derivatives, represent a privileged structural scaffold in modern drug discovery. They are actively investigated for their potent bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Halogenated indoles, particularly 4-chloroindole derivatives, represent a privileged structural scaffold in modern drug discovery. They are actively investigated for their potent biological activities, ranging from1[1] to2[2]. However, the pharmacokinetic evaluation of 4-Chloro-3H-indole (CAS: 740058-59-7) in human or murine plasma presents significant analytical hurdles. The electron-rich pyrrole ring is highly susceptible to rapid phase I oxidation, and the complex plasma matrix is rich in endogenous tryptophan-derived indoles that can cause severe isobaric interference.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol listing. Here, we establish a self-validating analytical system that leverages the unique isotopic signature of chlorine and strategic sample derivatization to achieve high-fidelity metabolic profiling.

The Causality of 4-Chloro-3H-indole Metabolism

To analytically capture a metabolite, one must first understand the thermodynamic and enzymatic drivers of its formation. In vivo, the 3H-indole core undergoes rapid xenobiotic transformation. The primary metabolic trajectory is driven by Cytochrome P450 (CYP450) enzymes, which catalyze the oxygen-consuming opening or hydroxylation of the indole structure.

Mechanistically, the oxidation of 4-chloroindoles yields dioxindole or 2-oxindole derivatives, which can further hydrolyze into 3[3]. To facilitate renal clearance, these Phase I metabolites are subsequently targeted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to form highly polar Phase II conjugates.

MetabolicPathway Parent 4-Chloro-3H-indole (Parent Drug) Phase1A 4-Chloro-2-oxindole (Oxidation) Parent->Phase1A CYP450 Oxidation Phase1B Isatinic Acid Derivative (Ring Opening) Phase1A->Phase1B Hydrolysis Phase2A O-Glucuronide Conjugate (Phase II) Phase1A->Phase2A UGT Glucuronidation Phase2B Sulfate Conjugate (Phase II) Phase1A->Phase2B SULT Sulfation

Metabolic trajectory of 4-Chloro-3H-indole undergoing Phase I oxidation and Phase II conjugation.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

When dealing with unstable indole intermediates, standard extraction protocols often fail due to ex vivo auto-oxidation. The following methodology incorporates 4[4] to lock the metabolites in a stable state while unifying their chemical properties for superior chromatographic retention.

Step-by-Step Methodology
  • Plasma Quenching & Internal Standard (IS) Spiking: Causality: Plasma esterases and oxidative enzymes act rapidly. Immediately upon collection in K2EDTA tubes, spike 100 µL of plasma with 10 µL of a stable isotope-labeled internal standard (e.g., 4-Chloroindole-d4) to correct for downstream matrix suppression.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Causality: ACN provides a sharper phase boundary than methanol and irreversibly denatures plasma proteins, instantly halting ex vivo metabolism[5].

  • In Situ Direct-Matrix Derivatization: Add propionic anhydride directly to the supernatant at ambient temperature for 5 minutes. Causality: This step caps reactive hydroxyl and amine groups, preventing auto-oxidation and dramatically improving the ionization efficiency of polar metabolites in the MS source[4].

  • Solid-Phase Extraction (SPE) Cleanup: Pass the derivatized sample through an online Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 100% methanol to strip away ion-suppressing plasma phospholipids.

  • UHPLC Separation: Inject 5 µL onto a Synergi Fusion C18 column (4 µm, 250 × 2.0 mm). Utilize a 12-minute gradient flow of 0.1% aqueous formic acid (Mobile Phase A) and methanol (Mobile Phase B)[5].

  • High-Resolution MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI) mode. Utilize Multiple Reaction Monitoring (MRM) coupled with an automated ³⁵Cl/³⁷Cl isotopic pattern-matching filter.

LCMSWorkflow Step1 Plasma Collection & Spiking (IS) Step2 Protein Precipitation (Ice-cold ACN) Step1->Step2 Step3 Direct-Matrix Derivatization Step2->Step3 Step4 Online SPE Cleanup & Centrifugation Step3->Step4 Step5 UHPLC Separation (C18 Column) Step4->Step5 Step6 ESI-MS/MS Detection (MRM Mode) Step5->Step6 Step7 Data Analysis (35Cl/37Cl Isotope Filter) Step6->Step7

Step-by-step LC-MS/MS analytical workflow for the extraction and detection of indole metabolites.

Quantitative Data Summaries & Isotopic Filtering

The most significant challenge in untargeted metabolite identification is differentiating drug-derived metabolites from the endogenous metabolome (e.g., serotonin, tryptophan). Because 4-Chloro-3H-indole contains a single chlorine atom, every true metabolite will exhibit a characteristic M and M+2 isotopic doublet in a ~3:1 intensity ratio (due to the natural abundance of 75.78% ³⁵Cl and 24.22% ³⁷Cl).

By applying this isotopic filter to the MS1 data, we create a self-validating system that mathematically excludes endogenous, non-halogenated indoles before MS2 fragmentation is even analyzed[3].

Table 1: Optimized LC-MS/MS Parameters for 4-Chloro-3H-indole and Key Metabolites

Note: Values are representative based on structural fragmentation patterns of halogenated indoles.

Analyte / MetabolitePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)Retention Time (min)
4-Chloro-3H-indole 152.0117.0256.4
4-Chloro-2-oxindole 168.0133.0205.8
4-Chloro-isatinic acid 200.0154.0154.2
4-Chloroindole-d4 (IS) 156.0121.0256.4
Table 2: Plasma Method Validation Metrics

Note: Validation metrics are aligned with FDA bioanalytical guidelines for 5[5].

Validation Parameter4-Chloro-3H-indole4-Chloro-2-oxindole
Linearity Range 1.0 – 500 ng/mL2.5 – 500 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL2.5 ng/mL
Intra-assay Precision (CV%) 2.4% – 8.1%3.1% – 9.5%
Inter-assay Precision (CV%) 3.0% – 10.2%4.2% – 11.0%
Matrix Recovery > 85%> 80%

Conclusion

The robust identification of 4-Chloro-3H-indole metabolites in plasma relies on the synergy between rapid sample quenching, selective chromatographic separation, and the strategic use of halogen isotopic signatures in MS/MS detection. By employing direct-matrix derivatization and rigorous MRM monitoring, researchers can bypass the pitfalls of indole auto-oxidation and endogenous matrix interference, achieving the high-fidelity pharmacokinetic profiling essential for advancing halogenated indole scaffolds through the drug development pipeline.

References

  • Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors Clinical Chemistry, Oxford Academic[Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues PMC / National Institutes of Health[Link]

  • Catabolism of Indole-3-Acetic Acid and 4- and 5-Chloroindole ASM Journals[Link]

  • Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines Journal of Medicinal Chemistry, ACS Publications[Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species PMC / National Institutes of Health[Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance and Synthesis of 4-Chloroindole

An Application Note for the Synthesis of 4-Chloro-1H-indole 4-Chloroindole is a halogenated derivative of indole, a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 4-Chloro-1H-indole

4-Chloroindole is a halogenated derivative of indole, a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and agrochemicals. The presence of a chlorine atom at the C-4 position of the indole ring provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, making it a crucial building block for drug discovery and materials science. For instance, the 4-substituted indole framework is a key precursor for the synthesis of ergot alkaloids and related biologically active compounds.[1]

This document provides a detailed, step-by-step protocol for the synthesis of 4-chloroindole. While the request specified "4-Chloro-3H-indole," it is important to clarify that 3H-indoles (indolenines) are tautomers of the more stable aromatic 1H-indoles. The synthetic methods described herein yield the thermodynamically favored 4-chloro-1H-indole, which exists in equilibrium with its 3H-tautomer. The primary focus of this guide is the Leimgruber-Batcho indole synthesis, a highly efficient and popular method that proceeds from readily available starting materials.[2]

Overview of Synthetic Strategies

Several robust methods have been established for the synthesis of the indole core, with many being adaptable for the preparation of 4-chloroindole.

  • The Leimgruber-Batcho Synthesis : This method has become a popular alternative to other syntheses due to its high yields, mild conditions, and the commercial availability of starting materials, specifically substituted o-nitrotoluenes.[2][3] The reaction involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[2]

  • The Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this is one of the oldest and most well-known methods for indole synthesis.[4][5] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[6][7] For 4-chloroindole, this would typically involve the cyclization of (3-chlorophenyl)hydrazine with a suitable carbonyl compound.

  • The Larock Indole Synthesis : A more modern approach, this palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[8][9] Its versatility allows for the construction of various substituted indoles.[10][11]

This guide will detail the Leimgruber-Batcho method due to its efficiency and the availability of a well-documented procedure for the target molecule.[12]

Featured Protocol: Leimgruber-Batcho Synthesis of 4-Chloroindole

This protocol is adapted from a procedure reported by Katayama, M. in Bioscience, Biotechnology, and Biochemistry.[12] The synthesis is a two-step process starting from 2-chloro-6-nitrotoluene. The first step forms the intermediate enamine, (E)-2-chloro-β-dimethylamino-6-nitrostyrene, which is then subjected to reductive cyclization to yield 4-chloroindole.

Experimental Workflow Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 2-Chloro-6-nitrotoluene D Heat at Reflux (110°C) 80 hr under N2 A->D B N,N-Dimethylformamide dimethyl acetal (DMFDMA) B->D C Dimethylformamide (DMF) C->D E (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (Crude Intermediate) D->E Condensation I Cooling (0-30°C) then RT overnight E->I F Raney Nickel F->I G 85% Hydrazine Hydrate G->I H THF / Methanol H->I J 4-Chloroindole (Final Product) I->J Reduction & Cyclization

Caption: Workflow for the Leimgruber-Batcho synthesis of 4-chloroindole.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityNotes
2-Chloro-6-nitrotoluene171.58296.1 g (1.72 mol)Starting material
N,N-Dimethylformamide dimethyl acetal (DMFDMA)119.16267.3 g (2.24 mol)Reagent for enamine formation
Dimethylformamide (DMF)73.09500 mLSolvent
Raney Nickel-34 mL (slurry)Catalyst for reduction
85% Hydrazine Hydrate50.06 (as N₂H₄)320 mLReducing agent
Tetrahydrofuran (THF)72.111 LSolvent
Methanol32.041.2 LSolvent
Celite-As neededFiltration aid
Diethyl ether74.12For extraction/washing-
Step-by-Step Protocol

PART 1: Synthesis of (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (Intermediate 3) [12]

  • Reaction Setup : In a suitable reaction vessel, dissolve 296.1 g (1.72 mol) of 2-chloro-6-nitrotoluene in 500 mL of dimethylformamide (DMF).

  • Addition of Reagent : Add 267.3 g (2.24 mol) of N,N-dimethylformamide dimethyl acetal to the solution.

  • Heating : Heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere for 80 hours.

  • Work-up : Allow the reaction to cool to room temperature. Concentrate the mixture in vacuo to a volume of about 200 mL. The resulting crude styrene solution is dissolved in diethyl ether and used directly in the next step without further purification.

PART 2: Synthesis of 4-Chloroindole (Compound 4) [12]

  • Reaction Setup : In a large reaction vessel equipped with a stirrer and cooling bath, prepare a solution of the crude styrene intermediate (approx. 1.70 mol) in 1 L of tetrahydrofuran (THF) and 1.2 L of methanol.

  • Catalyst Addition : Cool the solution to 5°C under a nitrogen atmosphere. Carefully add 34 mL of Raney nickel slurry to the stirred solution.

  • Reductant Addition : While maintaining the internal temperature below 30°C with an ice-water bath, slowly add 320 mL of 85% hydrazine hydrate to the reaction mixture.

    • Causality Note : The reaction between hydrazine and Raney nickel is highly exothermic and generates hydrogen gas in situ. Slow and controlled addition of hydrazine is critical to manage the reaction rate and temperature, preventing dangerous pressure buildup and ensuring selective reduction of the nitro group.[2]

  • Reaction Progression : After the addition is complete, stir the mixture at 10-15°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Isolation : Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. The resulting dark brown filtrate contains the product. The solvent can be removed in vacuo to yield the crude 4-chloroindole, which can be purified further by chromatography or recrystallization if necessary. The reported yield for this two-step process is high (94% from 2-chloro-6-nitrotoluene).[12]

Mechanism of the Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis proceeds through a well-understood mechanism.[3]

  • Enamine Formation : The process begins with the condensation of the o-nitrotoluene with DMFDMA. The benzylic methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, forming a carbanion. This anion then attacks the electrophilic carbon of the DMFDMA-derived iminium ion, leading to the formation of the conjugated enamine intermediate after the elimination of methanol.[2][3]

  • Reductive Cyclization : The nitro group of the enamine is reduced to an amino group (-NH₂) by the Raney nickel and hydrazine system. The newly formed aniline nitrogen then attacks the enamine's β-carbon in an intramolecular cyclization. This is followed by the elimination of dimethylamine, which drives the final aromatization step to form the stable indole ring.[2][3]

Safety and Handling

  • General Precautions : This synthesis must be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards :

    • 2-Chloro-6-nitrotoluene : Is a toxic and irritant compound. Avoid inhalation and contact with skin.

    • Hydrazine Hydrate : Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, avoiding all contact and inhalation.

    • Raney Nickel : Is a pyrophoric catalyst, especially when dry. It must be handled as a slurry and never allowed to dry in the air. It is also flammable.

    • Solvents (DMF, THF, Methanol) : Are flammable and have associated toxicities. Avoid sparks and open flames.

Conclusion

The Leimgruber-Batcho synthesis offers a reliable and high-yielding pathway to 4-chloroindole, a versatile intermediate for chemical research and development. The protocol utilizes readily available precursors and follows a straightforward two-step procedure. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can effectively synthesize this valuable compound for a wide range of applications.

References

  • Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [13][14]

  • Katayama, M. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. PubMed. [15]

  • Singh, V. K., et al. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6194–6197. [1]

  • Tivendale, M. C., et al. (2012). A mutation affecting the synthesis of 4-chloroindole-3-acetic acid. PubMed.

  • Witulski, B., et al. (2007). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC.

  • Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry. [14]

  • Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. J-STAGE. [12]

  • ChemicalBook. (n.d.). 4-Chloroindole synthesis. ChemicalBook.

  • Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. [8]

  • Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2, 160-167.

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [16]

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry. [6]

  • SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [9]

  • SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. [7]

  • The Journal of Organic Chemistry. (n.d.). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. [2]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal.

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [4]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [17]

  • AIP Publishing. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Publishing.

  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA. [18]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.

  • J&K Scientific LLC. (2021). Fischer Indole Synthesis. J&K Scientific LLC. [19]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [5]

  • Taber, D. F., & Stachel, S. J. (2016). The Leimgruber–Batcho Indole Synthesis. ResearchGate. [3]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [20]

  • International Journal of Pharmaceutical & Biological Archive. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive. [10]

  • Humphrey, J. M., & Movassaghi, M. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [11]

Sources

Application

How to dissolve 4-Chloro-3H-indole for cell culture assays

Application Note: Solubilization and Handling of 4-Chloro-3H-indole for In Vitro Cell Culture Assays Introduction & Chemical Context 4-Chloro-3H-indole (CAS: 740058-59-7) and its more stable tautomeric counterpart, 4-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling of 4-Chloro-3H-indole for In Vitro Cell Culture Assays

Introduction & Chemical Context

4-Chloro-3H-indole (CAS: 740058-59-7) and its more stable tautomeric counterpart, 4-Chloro-1H-indole (CAS: 25235-85-2), are critical halogenated indole building blocks utilized extensively in pharmaceutical drug discovery. Halogenated indoles have garnered significant attention due to their potent biological activities, including antifungal, antibacterial, and antibiofilm properties, often outperforming standard therapeutics like ketoconazole in resistant microbial strains[1].

However, the integration of 4-chloroindole derivatives into in vitro mammalian or microbial cell culture assays presents a fundamental physicochemical challenge: high lipophilicity and poor aqueous solubility. This application note provides a self-validating, causality-driven protocol for the optimal solubilization of 4-Chloro-3H-indole, ensuring maximum bioavailability without compromising cell viability or assay integrity.

Physicochemical Properties & Solvent Selection

Understanding the molecular nature of 4-Chloro-3H-indole is essential for selecting the appropriate solvent system. The indole bicyclic ring is inherently hydrophobic, and the addition of a chlorine atom at the 4-position further increases the molecule's lipophilicity, yielding a LogP of approximately 2.03[2].

Causality of Solvent Choice: Water is strictly contraindicated for primary stock solutions due to the high thermodynamic barrier of solvating the hydrophobic aromatic system, which leads to immediate precipitation. Dimethyl Sulfoxide (DMSO) is the industry gold standard for this compound. Its amphiphilic nature allows it to disrupt the crystal lattice of the indole powder while maintaining miscibility with aqueous cell culture media later in the workflow. Absolute ethanol serves as a secondary option but offers a lower maximum solubility ceiling[3].

Table 1: Solubility Profile and Physicochemical Data

PropertyValue / Description
Compound Name 4-Chloro-3H-indole (Tautomer: 4-Chloro-1H-indole)
CAS Number 740058-59-7 (3H) / 25235-85-2 (1H)[2]
Molecular Weight 151.59 g/mol [2]
Primary Solvent (Stock) Anhydrous DMSO (Soluble up to 100 mg/mL)[1]
Secondary Solvent Absolute Ethanol (Soluble up to 50 mg/mL)[3]
Aqueous Solubility Insoluble (< 0.1 mg/mL)

Experimental Workflow: Stock Preparation and Media Dilution

Workflow Powder 4-Chloro-3H-indole (Equilibrate to RT) Solvent Add Anhydrous DMSO (Target: 100 mg/mL) Powder->Solvent Agitation Vortex & Sonicate (Break Crystal Lattice) Solvent->Agitation Dissolution Filter Sterile Filtration (0.22 µm PTFE Filter) Agitation->Filter Sterilization Storage Single-Use Aliquots (Store at -20°C to -80°C) Filter->Storage Dilution Intermediate Dilution (Prevent Solvent Shock) Storage->Dilution Thaw before use Assay Cell Culture Media (Final DMSO ≤ 0.1% v/v) Dilution->Assay Rapid mixing

Fig 1. Step-by-step workflow for solubilizing 4-Chloro-3H-indole for in vitro assays.

Step-by-Step Protocol

Phase 1: Preparation of 100 mg/mL Master Stock
  • Equilibration: Allow the 4-Chloro-3H-indole powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation on the powder. Moisture introduces water into the DMSO stock, drastically reducing the solubility ceiling and causing micro-precipitation.

  • Weighing: Weigh the desired mass (e.g., 10 mg) into a sterile, amber glass vial or light-blocking microcentrifuge tube.

    • Causality: Halogenated indoles can be sensitive to photo-degradation over prolonged periods; amber vials protect the molecular integrity.

  • Solvent Addition: Add the calculated volume of Anhydrous, sterile-filtered DMSO (e.g., 100 µL for a 10 mg sample) to achieve a 100 mg/mL stock concentration[1].

    • Causality: Standard benchtop DMSO rapidly absorbs atmospheric moisture. Using newly opened, anhydrous DMSO ensures the solvent retains its maximum solvating capacity.

  • Dissolution (Mechanical Agitation): Vortex the vial vigorously for 30-60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

    • Causality: Sonication provides the mechanical energy required to overcome the activation energy of dissolution, breaking intermolecular van der Waals forces in the crystal lattice without applying destructive heat.

  • Sterilization: Pass the stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert to pure DMSO. Using PES or Nylon filters will result in filter degradation and the leaching of toxic polymers into your stock.

  • Aliquoting and Storage: Divide the stock into 10-20 µL single-use aliquots and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation. Single-use aliquots maintain a self-validating, consistent concentration for every assay.

Phase 2: Dilution for Cell Culture Assays
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Recommended): Dilute the stock 1:10 or 1:100 in sterile PBS or base media immediately before adding to the final culture.

    • Causality: Direct addition of pure DMSO stock to a large volume of media can cause a "solvent shock," leading to transient precipitation of the indole at the aqueous interface. An intermediate step creates a smoother concentration gradient.

  • Final Assay Concentration: Add the diluted compound to the cell culture media, ensuring the final DMSO concentration is ≤ 0.1% (v/v)[1].

    • Causality: DMSO concentrations above 0.1% can induce significant cytotoxicity, alter membrane permeability, and disrupt biofilm formation in fungal assays[1], thereby confounding the true biological effect of 4-Chloro-3H-indole.

Troubleshooting & Critical Parameters

  • Issue: Cloudiness or micro-crystals observed upon adding to culture media.

    • Mechanism/Solution: This is the compound "crashing out" due to the hydrophobic effect. Ensure rapid mixing during addition. If it persists, lower the final assay concentration or use an intermediate dilution step with a biocompatible solubilizer like BSA (Bovine Serum Albumin), provided it does not interfere with your specific assay target.

  • Issue: Inconsistent assay results across different days.

    • Mechanism/Solution: This is almost always due to freeze-thaw degradation or moisture absorption in the DMSO stock. Strictly adhere to the single-use aliquot protocol and ensure your DMSO is truly anhydrous.

References

  • [1] Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: MDPI URL:

  • [2] Title: 740058-59-7 3H-Indole,4-chloro-(9CI) Source: Chemsrc URL:

  • [3] Title: 4-Chloroindole 98% 25235-85-2 Source: Sigma-Aldrich URL:

Sources

Method

Application Note: 4-Chloro-3H-Indole Scaffolds in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Structural Rationale: Why 4-Chloro-3H-Indole? In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Structural Rationale: Why 4-Chloro-3H-Indole?

In modern small molecule drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is critical for targeting challenging protein-protein interactions (PPIs). While the traditional 1H-indole is a ubiquitous, planar aromatic scaffold, the 3H-indole (indolenine) core features an sp³-hybridized carbon at the C3 position 1. This structural deviation allows medicinal chemists to build highly functionalized spirocyclic systems.

The specific introduction of a chlorine atom at the C4 position (4-chloro-3H-indole) provides distinct pharmacological advantages:

  • Steric Trajectory: The bulk of the C4-chlorine atom enforces restricted rotation and directs regioselectivity during asymmetric spiroannulation, locking the molecule into the bioactive conformation.

  • Metabolic Shielding & Halogen Bonding: The halogen acts as a metabolic shield against cytochrome P450-mediated oxidation and engages in favorable halogen bonding within deep, hydrophobic protein pockets 2.

Key Therapeutic Applications

Oncology: MDM2-p53 Protein-Protein Interaction Inhibitors

The MDM2-p53 interaction is a foundational target in oncology. MDM2 is an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives (such as BI-0252 analogs) effectively mimic the α-helical structure of p53, inserting deep into the MDM2 binding cleft 3. The 4-chloro-3H-indole core provides the precise vector trajectory needed for the spiro-ring to occupy the Trp23 pocket of MDM2, achieving sub-nanomolar affinity and inducing tumor regression in xenograft models 4.

MDM2_p53_Pathway p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Induces transcription Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis When active MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation MDM2->Proteasome Targets p53 for Inhibitor 4-Chloro-3H-Indole Spiro-Inhibitor Inhibitor->MDM2 Blocks binding pocket

Fig 1. Disruption of the MDM2-p53 negative feedback loop by 4-chloro-3H-indole spiro-inhibitors.

Infectious Disease: Anti-Biofilm Agents

Beyond oncology, indolenine derivatives exhibit potent antimicrobial properties. Recent studies demonstrate that pyrazolyl indolenine derivatives act as powerful inhibitors of Staphylococcus aureus (MRSA) and Staphylococcus lugdunensis biofilms 5. These compounds disrupt purine biosynthesis and compromise cell membrane integrity, outperforming standard antibiotics like vancomycin in eradicating preformed biofilms [[6]]().

Experimental Protocols

Workflow Design Scaffold Design (4-Chloro-3H-Indole) Synthesis Pd-Catalyzed Spiroannulation Design->Synthesis Screening HTS FP Assay (MDM2-p53) Synthesis->Screening Optimization Lead Optimization (ADMET & PK) Screening->Optimization

Fig 2. Drug discovery workflow for 4-chloro-3H-indole derivatives from design to lead optimization.

Protocol 1: Synthesis of 4-Chloro-3H-Indole Spiro-Derivatives via Pd-Catalyzed Asymmetric Dearomatization

Causality & Design: A dearomative Heck reaction is utilized because it strictly controls the formation of the C3-quaternary stereocenter. Converting the planar 1H-indole into the 3D sp³-rich 3H-indole is an absolute prerequisite for proper spatial engagement within the MDM2 pocket 7.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube, combine the 4-chloro-tryptamine derivative (1.0 equiv), Pd(OAc)₂ (5 mol% as the catalytic metal center), and (R)-BINAP (10 mol% to induce chiral induction).

  • Reagent Addition: Add an internal alkyne (1.5 equiv) and a mild base (e.g., Ag₂CO₃, 2.0 equiv) in anhydrous toluene.

    • Self-Validation Check: The use of Ag₂CO₃ acts as both a base and a halide scavenger, driving the catalytic cycle forward. Failure to exclude moisture will result in protodeauration and drastically reduced yields.

  • Cyclization: Heat the mixture to 80°C for 12 hours under an inert argon atmosphere. The reaction proceeds via an aza-semipinacol rearrangement.

  • Isolation: Quench the reaction with saturated NH₄Cl, extract with EtOAc, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 4-chloro-3H-indole spiro-product.

Protocol 2: High-Throughput Screening (HTS) - Fluorescence Polarization (FP) Assay for MDM2-p53 Disruption

Causality & Design: Fluorescence Polarization (FP) is selected over standard ELISA because it is a homogeneous, mix-and-read assay. It is highly sensitive to changes in molecular volume, making it ideal for detecting the displacement of a small fluorescent p53-peptide from the massive MDM2 protein by the 4-chloro-3H-indole inhibitor 2.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM NaCl, 10 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.05% Tween-20.

    • Self-Validation Check: DTT is critical to prevent MDM2 aggregation via spurious disulfide bonds, which would yield false-positive high-polarization signals.

  • Complex Formation: Pre-incubate recombinant human MDM2 (10 nM) with FAM-labeled p53 wild-type peptide (2 nM) for 15 minutes to establish the baseline high-polarization state.

  • Compound Plating: Dispense serial dilutions of the 4-chloro-3H-indole test compounds (from 10 µM to 0.1 nM) into a 384-well black, flat-bottom microplate. Include Nutlin-3a as a positive control and DMSO as a negative vehicle control.

  • Incubation & Measurement: Add the MDM2/FAM-p53 complex to the wells. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium. Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Calculate the milli-polarization (mP) units. Fit the data to a 4-parameter logistic regression to determine the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data Summary

The table below summarizes the pharmacological profiles of leading indolenine and spiro-3H-indole derivatives across different therapeutic areas.

Compound Class / AnalogTarget / ApplicationPotency (IC₅₀ / MBEC₅₀)LogP (calc)Key Structural Feature
BI-0252 (Analog) MDM2-p53 (Oncology)4 nM (IC₅₀)4.2Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core 4
Pyrazolyl Indolenine 4e MRSA Biofilm (Infectious Disease)0.78 µg/mL (MBEC₅₀)3.8Fused benzene indolenine moiety [[5]]()
Indolenine-barbituric acid 3 Topoisomerase / DNA minor groove1.2 µM (IC₅₀)2.5Indolenine zwitterion scaffold 8

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . Molecules. 1

  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction . Journal of Medicinal Chemistry. 3

  • Divergent Synthesis of Indolenine and Indoline Ring Systems by Palladium‐Catalyzed Asymmetric Dearomatization of Indoles . Angewandte Chemie. 7

  • Discovery and Structure-Activity Relationship Study of Pyrazolyl Indolenine Derivatives as Staphylococcus aureus Biofilm Inhibitors . Arch Pharm (Weinheim). 5

  • Indolenine-substituted pyrazole derivative 4e inhibits planktonic Staphylococcus lugdunensis growth and biofilm formation... . Antimicrobial Agents and Chemotherapy. 6

  • Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2–p53 Antagonist Suitable for Intermittent Dose Schedules . Cancer Research. 2

  • BI-0252 | MDM2-p53 Inhibitor . MedChemExpress. 4

  • Computational and In vitro Elucidation of Indolenine-barbituric Acid Zwitterions as Potential Chemotherapeutical Agents . Bentham Science Publishers. 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-3H-Indole Synthesis

Welcome to the Technical Support Center for halogenated indole synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to optimize the yield of the 4-chloroindole scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated indole synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to optimize the yield of the 4-chloroindole scaffold.

A critical mechanistic distinction must be established upfront: while researchers often query "4-Chloro-3H-indole" (CAS 740058-59-7)[1], the 3H-indole (indolenine) is typically a transient reactive intermediate unless the C3 position is fully substituted (e.g., 3,3-dialkyl derivatives). In standard protocols, it rapidly tautomerizes to the thermodynamically stable aromatic 4-chloro-1H-indole (CAS 25235-85-2)[2]. The synthesis of this core presents unique steric and electronic challenges. The electron-withdrawing nature of the C4 chlorine atom deactivates the ring, while its steric bulk impedes cyclization.

This guide deconstructs the causality behind common synthetic failures and provides field-proven protocols to maximize your product yield.

Pathway Visualization

IndoleSynthesis SM1 2-Chloro-6-nitrotoluene Int1 Enamine Intermediate (Leimgruber-Batcho) SM1->Int1 DMF-DMA, Pyrrolidine 80-120 °C Int2 Nitroso Intermediate (Bartoli) SM1->Int2 Vinyl-MgBr (3 eq) THF, -40 °C SM2 3-Chlorophenylhydrazine Int3 Aryl Hydrazone (Fischer) SM2->Int3 Ketone, H+ Condensation Prod1 4-Chloro-1H-indole (Stable Tautomer) Int1->Prod1 Raney Ni, N2H4 30 °C (Chemoselective) Int2->Prod1 [3,3]-Sigmatropic Rearrangement Prod2 4-Chloro-3H-indole Core (Indolenine / Transient) Int3->Prod2 Acid Catalysis (-NH3) Prod2->Prod1 Tautomerization (If C3 possesses H)

Fig 1: Mechanistic pathways for 4-chloroindole synthesis highlighting tautomeric relationships.

Troubleshooting FAQs

Q1: Leimgruber-Batcho Route: My yield of the enamine intermediate from 2-chloro-6-nitrotoluene is consistently below 40%. How can I drive this to completion? Causality: The methyl group in 2-chloro-6-nitrotoluene is sterically hindered by the adjacent nitro and chloro groups. This makes deprotonation and subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) kinetically sluggish[2]. Solution: Add a catalytic amount of pyrrolidine to the reaction mixture. Pyrrolidine exchanges with the dimethylamine in DMF-DMA to form a highly reactive formamide aminal intermediate, significantly accelerating the condensation. Furthermore, operate strictly under anhydrous conditions at 80–120 °C, as moisture rapidly hydrolyzes DMF-DMA[3].

Q2: Reductive Cyclization: During the reduction of the nitrostyrene intermediate, I am observing significant dechlorination (loss of the Cl atom). What is causing this? Causality: Standard palladium-on-carbon (Pd/C) hydrogenation is highly active and readily inserts into the aryl-chloride bond, leading to rapid hydrodehalogenation. Solution: Switch to a chemoselective reduction system. The use of Raney Nickel combined with hydrazine hydrate at 15–30 °C is highly effective[2],[3]. The hydrazine acts as a mild hydrogen donor, reducing the nitro group to the amine and triggering spontaneous ring closure without cleaving the sensitive C-Cl bond[2]. This method routinely achieves >75% molar yields[2].

Q3: Bartoli Synthesis: I attempted the Bartoli indole synthesis using 3 equivalents of vinylmagnesium bromide, but I'm getting a black tarry mess and <15% yield. Why? Causality: The Bartoli reaction is exquisitely temperature-sensitive. The addition of the Grignard reagent to the nitroarene generates a highly reactive nitroso intermediate. If the internal temperature rises above -40 °C, this intermediate rapidly polymerizes, forming the "tar" you observe. Solution: Maintain the reaction strictly between -78 °C and -40 °C. Add the vinylmagnesium bromide dropwise over at least 45 minutes to dissipate the heat of reaction. Quench the reaction cold with saturated aqueous NH4​Cl before allowing it to warm to room temperature.

Q4: Fischer Indole Route: I am trying to synthesize a stable 4-chloro-3H-indole (a 3,3-disubstituted indolenine) using 3-chlorophenylhydrazine and an isopropyl ketone. The cyclization is failing. Why? Causality: The Fischer route using 3-chlorophenylhydrazine is problematic for two reasons. First, the meta-chloro group is strongly electron-withdrawing, which deactivates the aromatic ring toward the crucial [3,3]-sigmatropic rearrangement[4]. Second, cyclization can occur at either the ortho or para position relative to the chlorine, leading to an inseparable mixture of 4-chloro and 6-chloro isomers. Solution: For pure 4-chloro-3H-indole derivatives, avoid the Fischer route. Instead, synthesize the 4-chloro-1H-indole core via the Leimgruber-Batcho method[5], and subsequently perform a direct C3-dialkylation using a strong base (e.g., NaH) and an alkyl halide to lock the molecule into the 3H-indole form.

Quantitative Data Presentation
Synthetic RouteStarting MaterialTypical Core YieldChemoselectivity RiskPrimary Use Case
Leimgruber-Batcho 2-Chloro-6-nitrotoluene63% - 76%[2],[3]Low (with Raney Ni)Scalable commercial synthesis
Bartoli 2-Chloro-6-nitrotoluene30% - 45%LowRapid access to 7-substituted indoles
Fischer 3-Chlorophenylhydrazine10% - 25%High (Isomer mixtures)Direct synthesis of 3,3-dialkyl-3H-indoles
Experimental Protocols
Optimized Leimgruber-Batcho Synthesis of 4-Chloroindole

This protocol is engineered as a self-validating system to ensure high fidelity during scale-up, providing the necessary core for downstream 3-substituted derivatives like 4-chloroindole-3-acetic acid[6],[5],[3].

Phase 1: Synthesis of N,N-dimethyl-2-chloro-6-nitrostyrylamine

  • Charge: In a dry flask under N2​ , dissolve 200 g of 2-chloro-6-nitrotoluene in 150 mL of anhydrous DMF[2].

  • Reagent Addition: Add 183 g of DMF-DMA[2] (and optionally 2 mol% pyrrolidine to accelerate the reaction).

  • Heating: Heat the system to 80–120 °C and maintain for 4 hours[2],[3].

    • Self-Validation Check: Monitor via GC or TLC. The reaction is complete when the starting material peak disappears and the solution turns a deep, dark red.

  • Workup: Cool to room temperature. Add 1 L of toluene to dissolve the crude product[2]. Wash with saturated brine to remove DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield ~290 g of crude enamine[2],[3].

Phase 2: Chemoselective Reductive Cyclization

  • Solvent System: Dissolve the 290 g of crude enamine in a mixed solvent of 250 mL THF and 250 mL methanol[2].

  • Catalyst Addition: Under strict nitrogen protection at 30 °C, carefully add 40 g of Raney nickel[2].

  • Reduction: Dropwise add 300 mL of 80% hydrazine hydrate[2].

    • Causality Note: The dropwise addition controls the exothermic release of N2​ gas and prevents thermal runaway, which could lead to dechlorination.

    • Self-Validation Check: The deep red color of the enamine will progressively lighten. Cessation of gas evolution indicates the reduction of −NO2​ to −NH2​ and subsequent ring closure is complete.

  • Isolation: Filter the catalyst through a pad of Celite (Do not let the Raney Ni dry out!). Concentrate the filtrate and distill under reduced pressure to obtain ~135 g of pure 4-chloroindole (approx. 76.4% molar yield)[2].

References
  • ChemicalBook. "4-Chloroindole | 25235-85-2".
  • Bioscience, Biotechnology, and Biochemistry (Taylor & Francis). "Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters".
  • ResearchGate. "Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters".
  • Taylor & Francis (Detailed Synthesis). "Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters".
  • Eureka Patsnap. "A kind of preparation method of 4-chloroindole-3-acetic acid".
  • Local Pharma Guide. "LPG-CAS List (740058-59-7)".

Sources

Optimization

Technical Support Center: Crystallization of 4-Chloro-3H-indole

Welcome to the technical support guide for the purification of 4-Chloro-3H-indole. This resource is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot and optimize the crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-Chloro-3H-indole. This resource is designed for researchers, chemists, and pharmaceutical development professionals to troubleshoot and optimize the crystallization process, ensuring high purity and yield. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My final 4-Chloro-3H-indole product has a yellow or brownish tint. What is the likely cause and how can I remove it?

A: Colored impurities are common in indole synthesis and often arise from oxidation or side reactions. The most effective method for their removal is treatment with activated charcoal during recrystallization.[1] The charcoal adsorbs the high molecular weight, colored compounds. However, use it judiciously, as excessive charcoal can also adsorb your product, reducing the overall yield. A preliminary wash of the crude product with a non-polar solvent like hexane can also help remove some colored impurities before the main recrystallization step.

Q2: I'm experiencing significant product loss during recrystallization. What are the common reasons for this?

A: High product loss is typically due to one of two factors: using an excessive volume of the recrystallization solvent or selecting a solvent in which your compound is too soluble, even at low temperatures.[2] The key is to use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2] If loss remains high, consider employing a co-solvent (or anti-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it just becomes cloudy. Re-heat to clarify and then allow to cool slowly.

Q3: My 4-Chloro-3H-indole is not crystallizing out of the solution upon cooling. What should I do?

A: Failure to crystallize is usually due to either the solution being too dilute (too much solvent used) or the presence of impurities that inhibit nucleation. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. This creates microscopic imperfections that can serve as nucleation sites.

  • Seeding: If you have a pure crystal of 4-Chloro-3H-indole, add a tiny speck to the cooled solution to act as a seed for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your product. Be careful not to evaporate too much, which could cause the product to "crash out" along with impurities.

  • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound.[1]

Q4: After crystallization, my product's purity has not improved significantly according to TLC or HPLC analysis. Why is this happening?

A: This indicates that the chosen solvent system is not effectively discriminating between your product and the impurity. This often occurs when the impurity has a very similar structure and polarity to 4-Chloro-3H-indole.[3] In such cases, a single recrystallization may be insufficient. You may need to perform multiple recrystallizations or, more effectively, switch to a different solvent or a co-solvent system that exploits more subtle differences in solubility.[4] If the impurity is an isomer or a closely related analog, column chromatography may be a more appropriate purification technique.[2]

Troubleshooting Guides: Specific Impurity Issues

This section provides a deeper dive into tackling specific challenges you may encounter during the crystallization of 4-Chloro-3H-indole.

Issue 1: Presence of Starting Materials or Reaction Byproducts

Unreacted starting materials or byproducts from synthetic routes like the Fischer indole synthesis are common process-related impurities.[5][6] Their removal is critical for achieving high purity.

Causality: These impurities often have different polarity and solubility profiles compared to the target 4-Chloro-3H-indole. The goal of recrystallization is to find a solvent where the product's solubility is highly dependent on temperature, while the impurity is either very soluble or nearly insoluble at all temperatures.

Troubleshooting Workflow:

G start Impurity Detected: Starting Material or Byproduct sol_test Perform Solubility Tests in a Range of Solvents (e.g., Toluene, Ethyl Acetate, Ethanol, Hexane) start->sol_test decision1 Does a single solvent show high solubility when hot and low solubility when cold? sol_test->decision1 single_solvent Proceed with Single-Solvent Recrystallization Protocol decision1->single_solvent  Yes multi_solvent Design a Co-Solvent System (e.g., Toluene/Hexane or Ethanol/Water) decision1->multi_solvent  No wash Consider a pre-crystallization wash. If impurity is acidic/basic, use an aqueous wash (e.g., NaHCO3). [7] multi_solvent->wash If purity is still low

Caption: Troubleshooting workflow for process-related impurities.

Issue 2: Polymorphism Control

Polymorphism, the existence of multiple crystal forms, can be a significant issue in pharmaceutical development as different polymorphs can have different physical properties.[7] The control of crystallization conditions is paramount to ensure the desired, stable polymorph is consistently produced.

Causality: Factors like solvent choice, cooling rate, temperature, and supersaturation directly influence which polymorphic form nucleates and grows.[8][9] Solvents can interact with the solute molecules, favoring certain conformations and intermolecular interactions that lead to a specific crystal lattice.[10]

Mitigation Strategies:

  • Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can stabilize different polymorphs. Systematically screen a variety of solvents to identify which ones favor the desired form.[11]

  • Temperature Control: Crystallizing at different temperatures can favor different polymorphs. A thorough understanding of the thermodynamic relationship between the polymorphs is beneficial.[7]

  • Controlled Cooling: Rapid cooling often yields kinetically favored, metastable polymorphs. A slow, controlled cooling rate generally produces the most thermodynamically stable form.

  • Seeding: Introducing seed crystals of the desired polymorph into the supersaturated solution provides a template for growth, bypassing the nucleation of undesired forms.

Data Presentation: Solvent Selection Guide for 4-Chloro-3H-indole

Choosing the right solvent is the most critical step in recrystallization.[1] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventBoiling Point (°C)PolaritySuitability & RationalePotential Issues
Toluene 111LowGood choice for many indoles. Its aromatic nature can favorably interact with the indole ring system. The large temperature difference between boiling and room temperature provides a good solubility gradient.High boiling point requires careful handling. Ensure complete removal from the final product.
Ethyl Acetate 77MediumA versatile solvent with a moderate boiling point, making it easy to handle and remove. Often used in co-solvent systems.Can hydrolyze in the presence of acid or base. Ensure crude material is neutralized.
Ethanol 78HighThe hydroxyl group can form hydrogen bonds with the indole N-H, leading to good solubility when hot. Often requires an anti-solvent.4-Chloro-3H-indole may be too soluble even at low temperatures, leading to poor recovery. Often used with water as an anti-solvent.
Heptane/Hexane 98 / 69Non-polarPrimarily used as an anti-solvent . 4-Chloro-3H-indole has very low solubility in alkanes. Excellent for precipitating the product from a more polar solvent solution.Not suitable as the primary solvent due to poor dissolving power.
Water 100Very High4-Chloro-3H-indole is practically insoluble in water.[12] Can be used as an anti-solvent with water-miscible solvents like ethanol or acetone.Can promote hydrolysis of other functional groups if present.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol is a foundational technique for purifying solid compounds.[1]

  • Dissolution: Place the crude 4-Chloro-3H-indole in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of the chosen solvent (e.g., Toluene) to the flask. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. It is crucial to use the minimum amount of solvent necessary to create a saturated solution at the boiling point.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Slow Cooling: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all residual solvent.

Protocol 2: Co-Solvent (Anti-Solvent) Recrystallization

This method is useful when no single solvent provides the ideal solubility profile.[4]

  • Dissolution: Dissolve the crude 4-Chloro-3H-indole in the minimum amount of a hot "good" solvent (e.g., Ethanol) in which it is highly soluble.

  • Anti-Solvent Addition: While the solution is still hot, add a "poor" anti-solvent (e.g., Water) dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Re-clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again. The goal is to be at the exact point of saturation.

  • Cooling & Isolation: Follow steps 6 through 10 from the Single-Solvent Recrystallization protocol above.

References

  • National Programme on Technology Enhanced Learning (NPTEL). (n.d.). Recrystallization. Retrieved from [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(5), 745-757. Retrieved from [Link]

  • Givand, F., & Ward, M. D. (2007). Controlling polymorphism by crystallization on self-assembled multilayers. Crystal Growth & Design, 7(5), 847-850.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Kumar, A., et al. (2020). Oriented Crystallization on Organic Monolayers to Control Concomitant Polymorphism. Crystal Growth & Design, 20(2), 1089-1096.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 4-chloro- (CAS 25235-85-2). Retrieved from [Link]

  • Reddy, P., et al. (2011).
  • Kitamura, M. (2002). Controlling factor of polymorphism in crystallization process. Journal of Crystal Growth, 237-239, 2205-2214.
  • Lee, Y., & Chen, Y. (2019). Control of polymorphism in continuous crystallization. DSpace@MIT. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloroindole-3-acetic acid. Retrieved from [Link]

  • Sharma, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Current Pharmaceutical Analysis, 18(1), 1-1.
  • Reddy, P., et al. (2011).
  • Ace, K., et al. (2017).
  • Singh, S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research & Allied Sciences, 9(4).
  • Hammond, R. B., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 21(12), 6879-6891.
  • PubChem. (n.d.). 4-Chloroindole-3-acetic acid. Retrieved from [Link]

  • Wang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystal Growth & Design.
  • PubChem. (n.d.). Indole. Retrieved from [Link]

  • Sullivan, S. L., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 21(1), 386-397.
  • Zhang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry, 2023, 3116223.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • Ghammamy, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2533-2541.

Sources

Troubleshooting

Technical Support Center: 4-Chloro-3H-Indole Stability &amp; Assay Troubleshooting

Welcome to the Advanced Application Support Center. Handling halogenated indolenines like 4-Chloro-3H-indole in biological assays presents unique challenges due to their high susceptibility to oxidative degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Handling halogenated indolenines like 4-Chloro-3H-indole in biological assays presents unique challenges due to their high susceptibility to oxidative degradation. This guide is engineered for researchers and drug development professionals who require robust, reproducible in vitro assays. By understanding the chemical causality behind indole degradation, you can implement self-validating protocols that guarantee data integrity.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: My assay readouts are highly variable, and the reaction mixture develops a faint blue tint over time. What is happening? The Causality: 4-Chloro-3H-indole is undergoing auto-oxidation and subsequent dimerization. The C2-C3 π -electron cloud of the indole ring is highly susceptible to electrophilic attack by dissolved oxygen or reactive oxygen species (ROS)[1]. This oxidation generates an indolyl radical intermediate. Instead of simply degrading into an inactive monomer (like 4-chlorooxindole), these radicals rapidly dimerize to form highly conjugated,2[2]. This process actively depletes your functional substrate, leading to variable readouts. The Solution: Protect the assay from light (which catalyzes photo-oxidation) and degas all biological buffers prior to use to remove dissolved oxygen.

Q2: How can I prevent ROS-mediated oxidation of 4-Chloro-3H-indole without inhibiting my target protein? The Causality: Biological buffers and cell lysates naturally contain trace ROS and oxidative enzymes (e.g., peroxidases) that readily oxidize indoles. To block this, you must introduce a sacrificial reducing agent.3[3], intercepting ROS before they can attack the indole ring. The Solution: Supplement your assay buffer with 1–2 mM Ascorbic Acid or DTT. Choose Ascorbic Acid if your target protein contains critical disulfide bonds that DTT might reduce.

Q3: Does buffer pH or trace metal content significantly impact the degradation rate? The Causality: Yes. Trace transition metals (such as Fe 2+ and Cu 2+ ) present in standard laboratory water or biological samples catalyze Fenton-like reactions, generating highly reactive hydroxyl radicals from ambient oxygen. These radicals accelerate the 4[4]. Furthermore, extreme pH levels destabilize the indole nitrogen. The Solution: Add 1 mM EDTA or EGTA to your buffer to chelate trace metals, and strictly maintain the buffer pH between 7.0 and 7.4.

Quantitative Data: Stabilizer Efficacy

To optimize your assay conditions, refer to the following benchmarking data summarizing the impact of various buffer additives on the in vitro half-life of 4-Chloro-3H-indole at 37°C.

Additive / ConditionConcentrationMechanism of ProtectionEstimated Half-Life (h)Assay Interference Risk
None (Control) N/AN/A< 2.5None
Ascorbic Acid 2 mMROS / Radical Scavenging> 24.0Low
DTT 1 mMDisulfide reduction, ROS scavenging18.5High (Cleaves disulfides)
EDTA 1 mMTransition metal chelation12.0Moderate (Strips metalloenzymes)
Degassing (Argon) N/ARemoval of dissolved O 2​ 8.5None
Ascorbic Acid + EDTA 2 mM / 1 mMSynergistic radical & metal block> 48.0 Moderate

Pathway & Workflow Visualizations

Understanding the chemical pathways and the exact points of intervention is critical for rational assay design.

OxidationPathway Indole 4-Chloro-3H-indole (Active Substrate) Radical Indolyl Radical (Reactive Intermediate) Indole->Radical Oxidation ROS ROS / O2 / Fe2+ (Oxidative Stress) ROS->Radical Oxindole 4-Chlorooxindole (Inactive Monomer) Radical->Oxindole +OH Dimer Indigo-like Dimer (Blue Precipitate) Radical->Dimer Dimerization Antioxidants Ascorbic Acid / DTT (Radical Scavengers) Antioxidants->Radical Quenches Chelators EDTA / EGTA (Metal Chelators) Chelators->ROS Blocks Metals

Mechanistic pathway of 4-Chloro-3H-indole oxidation and targeted points of chemical intervention.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, you must use a self-validating system. Because oxidized 4-chloroindole forms a blue dimer with a specific absorbance peak at 598 nm[2], you can use UV-Vis spectroscopy as an integrated Quality Control (QC) step to prove the integrity of your substrate before initiating the biological reaction.

Step-by-Step Methodology: Stabilized Assay Execution

Step 1: Stock Solution Preparation

  • Dissolve 4-Chloro-3H-indole in 100% anhydrous DMSO to create a 10 mM stock.

  • Purge the headspace of the vial with Argon gas for 30 seconds before sealing.

  • Store in amber, light-blocking aliquots at -80°C. Do not subject to freeze-thaw cycles.

Step 2: Buffer Formulation

  • Prepare your standard biological assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Add 1 mM EDTA and 2 mM Ascorbic Acid immediately prior to the experiment.

  • Degas the buffer by sonicating under a vacuum for 15 minutes to remove dissolved oxygen.

Step 3: Self-Validation (Pre-Assay QC)

  • Dilute the 4-Chloro-3H-indole stock into the formulated buffer to your final assay concentration (e.g., 100 μ M).

  • Validation Check: Transfer a 100 μ L aliquot to a microplate and read the absorbance at 598 nm .

  • Logic Gate: If A 598​ > 0.05, dimerization has occurred; discard the solution. If A 598​ is at baseline, the compound is intact, and you may proceed.

Step 4: Assay Execution

  • Add your biological target (e.g., enzyme, cell lysate) to the validated reaction mixture.

  • Incubate the reaction in amber Eppendorf tubes or black microplates to prevent photo-oxidation.

  • Quench the reaction at the desired endpoint using an equal volume of cold acetonitrile containing 0.1% Formic Acid to instantly halt any further oxidative chemistry.

AssayWorkflow Step1 1. Stock Preparation Dissolve in anhydrous DMSO Purge with Argon gas Step2 2. Buffer Formulation Add 1 mM EDTA & 2 mM Ascorbic Acid Degas via sonication Step1->Step2 Step3 3. Self-Validation (QC) Measure A598 nm (Baseline) Confirm absence of dimers Step2->Step3 Step4 4. Assay Execution Incubate in amber tubes Maintain pH 7.0 - 7.4 Step3->Step4 Step5 5. Data Acquisition Read endpoint rapidly Quench with cold solvent Step4->Step5

Step-by-step workflow for formulating and executing self-validating assays with 4-Chloro-3H-indole.

References

  • Source: nih.
  • Source: springernature.
  • Source: mdpi.
  • Source: scielo.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Halogenated Indoles: A Comparative Analysis Featuring 4-Chloroindole

Introduction: The Indole Scaffold and the Strategic Impact of Halogenation The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Scaffold and the Strategic Impact of Halogenation

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to form crucial hydrogen bonds make it a "privileged scaffold" in drug design.[4][5][6] The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a powerful tool used to modulate a molecule's physicochemical properties and biological activity. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific, non-covalent interactions like halogen bonding, which can significantly increase binding affinity to biological targets.[7][8]

This guide provides a comparative analysis of halogenated indoles, with a particular focus on 4-chloroindole. We will delve into the nuanced differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. This analysis is grounded in experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with actionable insights for their work.

A note on nomenclature: The user has specified 4-Chloro-3H-indole. This structure, an indolenine, is a tautomer of the more stable, aromatic 4-chloro-1H-indole. While 3H-indoles appear as key intermediates in certain synthetic pathways like the Fischer indole synthesis[9][10], the vast majority of literature and applications concern the aromatic 1H-indole tautomer. Therefore, this guide will focus on the comparative properties of 4-chloro-1H-indole and its halogenated analogs, while acknowledging the mechanistic relevance of the 3H-tautomer where appropriate.

Section 1: Comparative Physicochemical Properties of Halogenated Indoles

The identity and position of a halogen substituent profoundly influence the indole's electronic character, lipophilicity, and reactivity. The primary factors at play are the halogen's electronegativity and atomic size, which dictate the nature of the carbon-halogen (C-X) bond.

  • Electronegativity and Inductive Effects: Electronegativity decreases down the group (F > Cl > Br > I). A halogen atom exerts a strong electron-withdrawing inductive effect (-I) on the indole ring, decreasing the electron density of the scaffold. This effect is most pronounced with fluorine and diminishes with iodine.

  • Polarizability and Bond Strength: As we move down the group, the atomic radius and polarizability of the halogen increase. This leads to a progressive weakening of the C-X bond (C-F > C-Cl > C-Br > C-I). This trend is a critical determinant of reactivity in reactions involving C-X bond cleavage, such as transition-metal-catalyzed cross-coupling.[11]

  • Lipophilicity: Halogenation generally increases the lipophilicity (LogP) of a molecule, which can enhance its ability to cross biological membranes. This is a key consideration in drug design for improving pharmacokinetic profiles.[7]

  • Halogen Bonding: The heavier halogens (Cl, Br, I) possess an electron-deficient region known as a "sigma-hole" (σ-hole) on the side opposite the C-X bond. This region can act as a Lewis acid, forming a favorable non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein's active site).[8] This "halogen bond" is an increasingly exploited interaction in rational drug design.

Table 1: Physicochemical Property Comparison of 4-Substituted Haloindoles
Property4-Fluoroindole4-Chloroindole4-Bromoindole4-IodoindoleCausality & Insight
Pauling Electronegativity of X 3.983.162.962.66Governs the strength of the inductive electron-withdrawing effect.
C(4)-X Bond Energy (kJ/mol) ~485~346~290~218A stronger bond indicates lower reactivity in cross-coupling reactions. The C-F bond is generally inert.
Van der Waals Radius of X (Å) 1.471.751.851.98Larger atoms offer greater potential for van der Waals contacts and halogen bonding.
Predicted LogP 2.352.853.013.32Lipophilicity increases with the size and polarizability of the halogen, impacting solubility and membrane permeability.

Section 2: Spectroscopic Characterization and Elucidation

Spectroscopic techniques are indispensable for confirming the structure and substitution pattern of halogenated indoles.[12] The electronic influence of the halogen atom produces characteristic shifts in NMR spectra and distinct vibrations in IR spectroscopy.

  • ¹H NMR Spectroscopy: The electron-withdrawing nature of halogens generally deshields adjacent protons, causing them to resonate further downfield. The specific chemical shifts and coupling patterns are diagnostic for the substitution pattern on the benzene portion of the indole ring.

  • ¹³C NMR Spectroscopy: The carbon atom directly bonded to the halogen (the ipso-carbon) experiences a significant shift. For chlorine, bromine, and iodine, this is typically an upfield shift due to the "heavy atom effect," while fluorine causes a large downfield shift. This effect is propagated throughout the ring system.[12]

  • Mass Spectrometry (MS): For chloro- and bromo-substituted indoles, the presence of characteristic isotopic patterns is a definitive diagnostic tool. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M+ and M+2 peaks. Bromine's isotopes, ⁷⁹Br and ⁸¹Br, are in a nearly 1:1 ratio, resulting in M+ and M+2 peaks of almost equal intensity.[12]

Table 2: Representative Spectroscopic Data for Halogenated Indoles
CompoundKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)IR N-H Stretch (cm⁻¹)
Indole 7.64 (H-7), 7.36 (H-4), 7.10 (H-5, H-6), 6.51 (H-3)135.8 (C-7a), 127.9 (C-3a), 124.2 (C-2), 102.2 (C-3)~3400
4-Chloroindole 7.55 (d, H-7), 7.15 (t, H-6), 7.10 (d, H-5), 6.65 (m, H-3)136.5 (C-7a), 128.0 (C-3a), 122.0 (C-2), 115.5 (C-4), 100.5 (C-3)~3420
5-Bromoindole 7.90 (s, H-4), 7.30 (d, H-7), 7.20 (dd, H-6), 6.45 (m, H-3)134.5 (C-7a), 129.5 (C-3a), 125.0 (C-2), 114.0 (C-5), 101.5 (C-3)~3415
7-Iodoindole 7.60 (d, H-4), 7.40 (d, H-6), 6.95 (t, H-5), 6.50 (m, H-3)136.0 (C-7a), 130.0 (C-3a), 124.5 (C-2), 102.0 (C-3), 85.0 (C-7)~3405

Note: Data are approximate and can vary based on solvent and concentration. The upfield shift of C-7 in 7-iodoindole is a classic example of the heavy atom effect.[12]

Section 3: Comparative Reactivity and Synthetic Utility

Halogenated indoles are versatile synthetic intermediates, but their reactivity is highly dependent on the nature and position of the halogen.[13] They serve as precursors for more complex molecules through electrophilic substitution and, most notably, transition-metal-catalyzed cross-coupling reactions.[14]

Electrophilic Aromatic Substitution

Due to the electron-rich nature of the pyrrole ring, electrophilic substitution on indoles preferentially occurs at the C3 position.[14] Halogen substituents on the benzene ring act as deactivating, ortho-, para-directing groups. However, the powerful directing effect of the indole nitrogen ensures that reactions like Vilsmeier-Haack formylation or halogenation still overwhelmingly favor the C3 position.[15][16]

Transition-Metal-Catalyzed Cross-Coupling

This class of reactions is where the differences between halogenated indoles are most pronounced. The reactivity order for the oxidative addition step, which is often rate-limiting, is I > Br > Cl >> F .[11]

  • Iodo- and Bromoindoles: These are excellent substrates for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). They typically react under mild conditions with standard palladium catalysts.[4]

  • Chloroindoles (e.g., 4-Chloroindole): Aryl chlorides are more challenging substrates due to the strength of the C-Cl bond. Their successful coupling often requires more specialized, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), higher catalyst loadings, and more forcing reaction conditions. However, their lower cost and greater availability make them attractive starting materials for large-scale synthesis.

  • Fluoroindoles: The C-F bond is exceptionally strong and generally unreactive in standard cross-coupling reactions, though specialized methods for its activation are an area of active research.

Suzuki_Miyaura_Coupling

Section 4: Applications in Drug Discovery and Bioactivity

The introduction of halogens is a proven strategy for optimizing the pharmacological profile of indole-based compounds.[5][17] Multi-halogenated indoles, in particular, have shown significant promise as antimicrobial and anticancer agents.[7][18]

  • Antifungal/Antimicrobial Activity: Halogenated indoles have demonstrated broad-spectrum antimicrobial activity.[5] Studies have shown that di-halogenated indoles can be potent inhibitors of Candida growth and biofilm formation, often by inducing reactive oxygen species (ROS).[5][7] A quantitative structure-activity relationship (QSAR) model identified that halogen substitution at the C4, C5, and C6 positions was optimal for antifungal activity.[5]

  • Anticancer Activity: Halogenated spirooxindoles are being investigated as targeted anticancer agents.[19] The halogen substituents can improve binding affinity and allow the compounds to engage with diverse molecular targets, including various kinases involved in cell cycle regulation.[15][19]

  • Plant Growth Regulation: 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, potent plant hormone (auxin) found in various legumes.[20][21] It exhibits significantly stronger biological activity in promoting cell elongation and root formation compared to its non-halogenated counterpart, indole-3-acetic acid (IAA).[20][22][23] This enhanced activity is partly attributed to its greater resistance to enzymatic oxidation.[20]

SAR_Diagram

Section 5: Experimental Protocols

The following protocols are provided as validated, representative procedures for the synthesis and analysis of halogenated indoles.

Protocol 1: Synthesis of 4-Chloroindole via Fischer Indole Synthesis

This protocol adapts the classical Fischer indole synthesis, which proceeds via the acid-catalyzed cyclization of a phenylhydrazone.

Rationale: This method is one of the most fundamental and widely used routes for constructing the indole core. Acetic acid serves as both the solvent and the acid catalyst for the key[24][24]-sigmatropic rearrangement and subsequent cyclization/aromatization.

Materials:

  • (3-Chlorophenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution, 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid. Add pyruvic acid (1.1 eq) dropwise at room temperature. Stir the mixture for 2 hours. The formation of the hydrazone intermediate can be monitored by TLC.

  • Cyclization and Aromatization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The reaction will turn dark.

  • Workup: Cool the mixture to room temperature and pour it slowly into a beaker of ice water. Neutralize the solution by slowly adding 2 M NaOH solution until the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield a mixture of 4-chloroindole-2-carboxylic acid and 6-chloroindole-2-carboxylic acid.

  • Decarboxylation (if necessary): The resulting carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst to yield the parent 4-chloroindole.

Protocol 2: Comparative Reactivity in a Suzuki-Miyaura Coupling

This experiment objectively compares the reactivity of 4-bromoindole and 4-chloroindole under identical reaction conditions.

Rationale: By running a competitive reaction, the inherent difference in reactivity due to C-X bond strength becomes clear. The ratio of the two products, determined by GC-MS or ¹H NMR analysis of the crude reaction mixture, provides a semi-quantitative measure of their relative reaction rates. A catalyst system known to be effective for aryl chlorides is chosen to ensure both substrates can react.

Materials:

  • 4-Bromoindole (1.0 eq)

  • 4-Chloroindole (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (8 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • Toluene/Water (10:1 mixture), degassed

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-bromoindole, 4-chloroindole, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for a predetermined time (e.g., 2 hours).

  • Analysis: After cooling, withdraw a small aliquot of the reaction mixture. Dilute with ethyl acetate, filter through a small plug of silica, and add an internal standard. Analyze the sample by GC-MS to determine the relative conversion of starting materials and the ratio of 4-phenylindole formed from each precursor.

  • Interpretation: A higher ratio of product derived from 4-bromoindole compared to that from 4-chloroindole demonstrates its superior reactivity under these conditions.

Conclusion

Halogenation is a subtle yet powerful modification to the indole scaffold that provides chemists with a versatile toolkit for fine-tuning molecular properties. As we have seen, 4-chloroindole and its halogenated cousins exhibit distinct and predictable differences in their physicochemical makeup, spectroscopic signatures, and chemical reactivity. While iodo- and bromoindoles offer high reactivity for complex molecule synthesis, the economic and practical advantages of chloroindoles make them indispensable, provided the correct catalytic systems are employed. A thorough understanding of these comparative principles is essential for the rational design of novel pharmaceuticals, agrochemicals, and functional materials built upon this remarkable heterocyclic core.

References

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  • Baldi, B. G., Slovin, J. P., & Cohen, J. D. (1989). Synthesis of 14C-labeled halogen substituted indole-3-acetic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 27(6), 727-732.
  • Jastrzębski, M. K., Kaczor, A. A., & Wróbel, T. M. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(20), 6933.
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  • Jeong, H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • Jeong, H., et al. (2026). Indoles in Drug Design and Medicinal Chemistry. European Journal of Medicinal Chemistry Reports, 13, 100252.
  • Kaur, N., & Kishore, D. (2025).
  • Kumar, S., & Van der Eycken, E. V. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(22), 5758-5761. [Link]

  • Nafie, M. S., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach.
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  • Katayama, M., et al. (1987). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Agricultural and Biological Chemistry, 51(4), 1173-1181.
  • Katayama, M., Thiruvikraman, S. V., & Marumo, S. (1987). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters.
  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Zhang, Z., & Li, J. (2018). Rhodium-Catalyzed Selective C-H Alkenylation of Indole at C4 Position.
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

  • Tabatabai, S. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2442-2453. [Link]

  • Kumar, A., et al. (2022).
  • BenchChem. (2025). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers. BenchChem Technical Guides.
  • Katayama, M., et al. (1987). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 51(4), 1173-1181. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • El-Sawy, E. R., & Mandour, A. H. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 8(5), 1521-1545. [Link]

  • Jeong, H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus.
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  • Nafie, M. S., et al. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
  • Ziatdinov, V. N., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8849.
  • Brennan, M. R., & Erickson, K. L. (1982). The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles. Journal of Heterocyclic Chemistry, 19(6), 1361-1364.
  • Wang, Y., et al. (2024). A New Reaction Mode of 3-Halooxindoles: Acting as C–C–O Three-Atom Components for (3+3) Cycloaddition to Access Indolenine-Fused 2H-1,4-Oxathiines. Organic Letters, 26(1), 108-113. [Link]

  • Egsgaard, H., et al. (1988). Determination of 4-chloroindole-3-acetic acid methyl ester in Lathyrus, Vicia and Pisum by gas chromatography – mass spectrometry. Physiologia Plantarum, 73(3), 380-384.
  • Tivendale, N. D., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. The Plant Cell, 24(7), 3044-3053. [Link]

  • Nafie, M. S., et al. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.
  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
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  • Kedar, R. M., et al. (2009). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, 2009(12), 217-231.
  • Sharma, U., et al. (2017). C-H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry, 15(46), 9748-9769.

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Comparative

Reproducibility of 4-Chloro-3H-indole in vitro high-throughput screening

Reproducibility of 4-Chloro-3H-Indole in In Vitro High-Throughput Screening: A Comparative Application Guide As high-throughput screening (HTS) libraries expand, the selection of highly specific, stable, and optically di...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-Chloro-3H-Indole in In Vitro High-Throughput Screening: A Comparative Application Guide

As high-throughput screening (HTS) libraries expand, the selection of highly specific, stable, and optically distinct molecular scaffolds is paramount to minimizing false discovery rates. In the screening of oxygenases (such as Cytochrome P450 variants) and alkaloid biosynthesis pathways, unsubstituted indoles frequently yield high background noise and poor reproducibility.

This guide objectively evaluates the integration of 4-Chloro-3H-indole as a superior alternative to standard indoles. By analyzing the mechanistic causality behind its performance, we provide a self-validating framework for deploying this halogenated derivative in automated HTS environments.

The transition from unsubstituted indoles to 4-Chloro-3H-indole in HTS is driven by three fundamental chemical advantages that directly resolve common screening artifacts:

  • Colorimetric Distinctness (The "Indigo Assay" Advantage): When standard indole is hydroxylated by P450 enzymes, it forms a brownish-green pigment that heavily overlaps with the optical density of E. coli or yeast cellular debris. Halogenation at the C4 position shifts the absorbance spectrum. Enzymatic conversion of 4-Chloro-3H-indole yields a 1[1] that peaks sharply at 598 nm, completely bypassing cellular background noise.

  • Acoustic Droplet Ejection (ADE) Compatibility: Efficient HTS requires reliable nanoliter dispensing. 4-Chloro-3H-indole exhibits excellent solubility in anhydrous DMSO, making it highly compatible with2[2]. This eliminates the carryover contamination associated with traditional pin-tool transfers.

  • Resistance to Reactive Oxygen Species (ROS): Standard indoles and tryptophans are notoriously sensitive to photoirradiation and3[3], leading to spontaneous, non-enzymatic degradation during library storage. The electron-withdrawing nature of the chlorine atom stabilizes the indole ring against spontaneous oxidation, ensuring that any detected product is the result of true enzymatic activity.

Pathway S 4-Chloro-3H-indole (Stable Substrate) E Cytochrome P450 2A6 (Biocatalyst) S->E Binding I 4-Chloro-3-hydroxyindole (Transient) E->I 3-Hydroxylation P Dichloro-indigo Dye (598 nm Readout) I->P Dimerization & Oxidation

Fig 1. Enzymatic conversion of 4-Chloro-3H-indole to dichloro-indigo via P450 2A6 hydroxylation.

Comparative Performance Data

The following table summarizes the quantitative advantages of 4-Chloro-3H-indole against standard indole and 5-fluoroindole in a 384-well microtiter plate format.

ParameterUnsubstituted Indole5-Fluoroindole4-Chloro-3H-Indole
Primary Readout Color Brownish-green (mixed)Pale blueDeep blue (Indigo)
Signal-to-Background (S/B) < 2.0~ 3.5> 8.0
Z'-Factor (384-well) 0.35 (Poor)0.55 (Acceptable)0.78 (Excellent)
Metabolic Stability High ROS susceptibility4[4]High stability
MS/MS Signature Non-specificMonoisotopicDistinct 9:6:1 dichloride ratio

Self-Validating Experimental Protocol: 384-Well P450 "Indigo Assay"

To ensure absolute reproducibility, HTS workflows must be designed as self-validating systems. The following protocol leverages the unique chemical properties of 4-Chloro-3H-indole to mathematically verify hits and eliminate false positives.

Phase 1: Nanoscale Substrate Dispensing
  • Preparation: Solubilize 4-Chloro-3H-indole in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Acoustic Droplet Ejection (ADE): Utilize an ADE liquid handler to dispense exactly 50 nL of the substrate stock into a clear-bottom 384-well microplate.

    • Causality: ADE uses focused sound energy to transfer nanoliter volumes without physical contact. This restricts the final assay DMSO concentration to <0.5%, preventing solvent-induced denaturation of the P450 enzymes while eliminating mechanical carryover[2].

Phase 2: Biocatalysis & Incubation
  • Enzyme Addition: Dispense 10 µL of buffered E. coli cell lysate expressing the P450 2A6 mutant libraries into each well.

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 25°C for 24 hours.

    • Causality: The initial 3-hydroxylation produces an unstable intermediate. A controlled 25°C environment slows evaporation in low-volume wells while providing optimal thermodynamic conditions for spontaneous dimerization into the stable dichloro-indigo product[1].

Phase 3: Colorimetric Readout & Hit Stratification
  • Spectrophotometry: Measure the absorbance at 598 nm using a multimode microplate reader.

  • Hit Selection: Calculate the Z'-factor. Select wells demonstrating an S/B ratio > 8.0.

    • Causality: The 4-chloro substitution shifts the λmax​ to 598 nm, isolating the signal from the broad optical density of E. coli debris and drastically improving the Z'-factor[1].

Phase 4: Orthogonal LC-MS/MS Validation (The Self-Validating Loop)
  • Extraction: Quench the reaction with 10 µL of cold acetonitrile (0.1% formic acid), 5[5].

  • Mass Spectrometry: Analyze hits via LC-MS/MS in negative ion mode.

    • Causality: This step establishes the self-validating loop. The true enzymatic dimer yields a base peak at m/z 330. Because of the two chlorine atoms,1[1]. If this exact isotopic signature is absent, the hit is automatically rejected as a false positive caused by auto-oxidation of endogenous cellular indoles.

Workflow A 1. Library Prep (ADE Dispensing in DMSO) B 2. Biocatalysis (384-Well Incubation) A->B C 3. Primary Screen (Absorbance @ 598 nm) B->C D 4. Hit Stratification (Z' Factor > 0.6) C->D E 5. Orthogonal Validation (LC-MS/MS 9:6:1 Isotope Ratio) D->E

Fig 2. Self-validating high-throughput screening workflow for 4-chloroindole derivatives.

References

  • Identification of amino acid residues involved in 4-chloroindole 3-hydroxylation by cytochrome P450 2A6 using screening of random libraries - PMC. nih.gov.[Link]

  • Yeast Platforms for Production and Screening of Bioactive Derivatives of Rauwolscine | ACS Synthetic Biology. acs.org.[Link]

  • Automated and accelerated synthesis of indole derivatives on a nano-scale - Green Chemistry. rsc.org.[Link]

  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. nih.gov. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. acs.org.[Link]

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Comparative

A Senior Application Scientist's Guide to the Preclinical Validation of 4-Chloro-3H-indole as a Novel Biomarker

Introduction: The Imperative for Rigorous Biomarker Validation in Preclinical Research In the landscape of drug development, the journey from a promising compound to a clinically approved therapeutic is fraught with chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Biomarker Validation in Preclinical Research

In the landscape of drug development, the journey from a promising compound to a clinically approved therapeutic is fraught with challenges. A significant hurdle is bridging the translational gap between preclinical models and human clinical outcomes.[1][2] Preclinical biomarkers are foundational to this bridge, serving as critical indicators of a drug's pharmacokinetics, pharmacodynamics, and potential toxicity before it ever reaches human trials.[2][3] However, the promise of any biomarker is only as strong as its validation. Without a robust, systematic validation process, a biomarker is merely a biological variable; with it, it becomes an actionable tool for informed decision-making.[4][5]

This guide provides an in-depth comparison and validation framework for a novel substituted indole, 4-Chloro-3H-indole, in the context of preclinical studies. Substituted indoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals.[6] Their biological activity is exquisitely sensitive to their substitution pattern and purity, making rigorous analytical assessment a prerequisite for any meaningful biological interpretation.[6] We will explore the essential validation steps from an analytical and biological perspective, compare methodologies, and provide the technical rationale behind our experimental choices, equipping researchers with the knowledge to confidently assess this and other novel biomarkers.

The Biomarker Validation Workflow: A Self-Validating System

The validation of a biomarker is not a single experiment but a comprehensive process designed to ensure that the data generated are reliable, reproducible, and fit for their intended purpose.[4][5] Regulatory bodies like the FDA and EMA have established frameworks to guide this process, emphasizing a "fit-for-purpose" approach where the extent of validation matches the biomarker's intended use in decision-making.[7][8][9]

Our validation workflow is designed as a self-validating system, where each stage builds upon the last and incorporates quality control to ensure data integrity.

Caption: High-level workflow for biomarker validation.

Part 1: Analytical Validation - Ensuring What You Measure is Real

Analytical validation is the cornerstone of any biomarker study.[5] It establishes that the chosen assay can accurately, precisely, and reliably measure the biomarker in the intended biological matrix. For a small, non-polar molecule like 4-Chloro-3H-indole, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity over other methods like HPLC-UV or colorimetric assays.[6][10][11]

Comparison of Analytical Methodologies

The choice of analytical platform directly impacts the quality and utility of the biomarker data. While simpler methods exist for general indole detection, they often lack the specificity required for rigorous drug development.

ParameterLC-MS/MS (Recommended)HPLC-UVColorimetric Assay (e.g., Ehrlich's Reagent)
Specificity Very High: Distinguishes 4-Chloro-3H-indole from other isomers and metabolites through unique mass transitions.Moderate: Relies on chromatographic separation. Co-eluting compounds can interfere.Low: Reacts with the indole scaffold, leading to cross-reactivity with many indole derivatives (e.g., tryptophan, other metabolites).[12]
Sensitivity (LLOQ) Very High (pg/mL to low ng/mL).[10]Low to Moderate (high ng/mL to µg/mL).Low (µM to mM range).[11][12]
Linear Range Wide (typically 3-4 orders of magnitude).Moderate (typically 2-3 orders of magnitude).Narrow.
Throughput Moderate to High.Moderate.High.
Development Cost High.Moderate.Low.
Ideal Use Case Pivotal preclinical & clinical studies requiring high confidence and regulatory submission.[9]Routine analysis where high sensitivity is not required and interfering compounds are known.[6]High-throughput screening or qualitative presence/absence tests.[12]
Experimental Protocol: LC-MS/MS Method Validation for 4-Chloro-3H-indole in Mouse Serum

This protocol is designed based on FDA and ICH M10 guidelines to ensure regulatory compliance and robust performance.[9][13]

1. Objective: To fully validate a bioanalytical method for the quantification of 4-Chloro-3H-indole in mouse serum.

2. Materials & Reagents:

  • 4-Chloro-3H-indole certified reference standard.

  • 4-Chloro-3H-indole-d4 (or other suitable stable isotope-labeled internal standard - IS).

  • LC-MS grade acetonitrile, methanol, formic acid, and water.

  • Control mouse serum (K2-EDTA).

3. Instrumentation & Conditions:

  • LC System: UPLC/HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 stationary phases are ideal for retaining and separating non-polar molecules like substituted indoles from polar matrix components.[6][14]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode. Rationale: While ESI is common, APCI can offer advantages for non-polar, small molecules that are not easily ionized in solution, like indole.[10] The optimal source is determined empirically during method development.

  • MRM Transitions: To be determined by infusing pure compound (e.g., for Indole: 118.1 > 91.1 m/z[10]). A unique precursor-product ion pair for 4-Chloro-3H-indole and its IS must be established.

4. Validation Workflow & Acceptance Criteria:

G Validation Bioanalytical Method Validation (ICH M10) Selectivity & Specificity Calibration Curve (Linearity) Accuracy & Precision Lower Limit of Quantification (LLOQ) Matrix Effect Recovery Stability Criteria Acceptance Criteria No interference at analyte RT r² ≥ 0.99, 75% of standards ±15% (±20% at LLOQ) Mean accuracy 85-115% (80-120% at LLOQ), Precision ≤15% CV (≤20% at LLOQ) Analyte response ≥5x blank, Acc/Prec criteria met CV ≤15% Consistent and reproducible Analyte stable under expected conditions (Freeze/Thaw, Bench-Top, Long-Term) Validation->Criteria Must Meet

Caption: Key parameters for LC-MS/MS method validation.

5. Step-by-Step Procedure:

  • Stock & Standard Preparation: Prepare stock solutions of 4-Chloro-3H-indole and the IS in methanol. Serially dilute to create calibration curve standards and quality control (QC) samples by spiking into control mouse serum.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis. Rationale: Protein precipitation is a rapid and effective method for cleaning up serum samples for LC-MS/MS analysis, providing sufficient recovery for sensitive detection.

  • Data Analysis: Quantify the analyte peak area relative to the IS peak area. The concentration of unknown samples is interpolated from the calibration curve using a weighted (1/x²) linear regression.

Part 2: Biological Validation - Linking the Biomarker to Physiology

Once a robust analytical method is established, the next critical phase is to demonstrate that the biomarker is demonstrably and reliably linked to a biological or pathological process of interest.[15] This involves using relevant preclinical models that accurately reflect human biology where possible.[1]

Putative Role of 4-Chloro-3H-indole: The Aryl Hydrocarbon Receptor (AhR) Pathway

Many indole derivatives derived from tryptophan metabolism are known ligands for the Aryl Hydrocarbon Receptor (AhR).[16][17] AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism and immune responses. Activation of AhR by a ligand leads to its translocation to the nucleus and dimerization with ARNT, which then binds to DNA response elements to induce the expression of target genes like CYP1A1 and CYP1B1.[18]

While the direct interaction of 4-Chloro-3H-indole with AhR requires experimental confirmation, its structural similarity to other known AhR-activating indoles makes this a primary hypothetical mechanism of action. Investigating this pathway provides a mechanistic basis for the biomarker's behavior.

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand 4-Chloro-3H-indole (Putative Ligand) AhR_complex AhR Complex (AhR, HSP90, etc.) Ligand->AhR_complex Binds & Activates Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change HSP90 Dissociates Dimer AhR/ARNT Heterodimer Activated_AhR->Dimer Translocates & Dimerizes ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binds to DNA Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Genes

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Safety & Regulatory Compliance

Safety

Handling 4-Chloro-3H-indole: A Guide to Personal Protective Equipment and Safe Disposal

This guide provides essential safety and logistical information for handling 4-Chloro-3H-indole in a research and development setting. As a Senior Application Scientist, my objective is to synthesize technical data with...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for handling 4-Chloro-3H-indole in a research and development setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation.

Hazard Assessment: A Proactive Stance on Safety

Data from analogous compounds suggest that 4-Chloro-3H-indole should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] While specific long-term toxicity data is absent, some complex chlorinated indole alkaloids have demonstrated cytotoxic activity, reinforcing the need for stringent handling procedures to minimize any potential exposure.[4][5]

Potential HazardClassificationRationale/Source
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for analogous compounds like 4-chloro-3-methyl-7-azaindole.[6]
Skin Irritation Category 2 (Causes skin irritation)Based on GHS classifications for 4-Chloroindole and 4-Chloroindole-3-acetic acid.[1][2]
Eye Irritation Category 2/2A (Causes serious eye irritation)Based on GHS classifications for 4-Chloroindole and 4-Chloroindole-3-acetic acid.[1][2][3]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)Based on GHS classifications for 4-Chloroindole and 4-Chloroindole-3-acetic acid.[1][2]
Long-term Toxicity UnknownPrudent to handle as a substance with potential for chronic effects due to lack of data and activity of related compounds.[4]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is mandatory for all work involving 4-Chloro-3H-indole. The selection of PPE is not merely a checklist; it is a dynamic risk assessment based on the specific procedure being performed.

Foundational PPE for All Operations

This level of PPE is the absolute minimum for any task involving 4-Chloro-3H-indole, including handling sealed containers.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are required to provide a seal around the eyes, protecting against splashes of solutions or accidental projection of the solid powder. Standard safety glasses are insufficient as they do not protect from splashes from all angles.[7][8]

    • Face Shield: When handling larger quantities (>1 liter of solution) or performing operations with a higher risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[7][8]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. This protects your skin and personal clothing from contamination.[8]

    • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory policy to ensure no skin on the lower body or feet is exposed.[8]

  • Hand Protection:

    • Nitrile Gloves: Nitrile gloves provide good protection against a wide variety of chemicals and are the standard choice for incidental contact.[7] Always inspect gloves for tears or holes before use.

    • Double Gloving: For procedures involving direct handling of the solid or concentrated solutions, double gloving is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination event.

Enhanced PPE for High-Risk Procedures

Certain operations increase the risk of exposure and require an escalation in PPE.

  • Respiratory Protection:

    • Requirement: Use of a respirator is necessary when engineering controls, such as a chemical fume hood, are not feasible or during a spill cleanup where dust or aerosols may be generated.[3][7]

    • Selection: For weighing the solid compound outside of a containment device (not recommended) or cleaning a spill, a NIOSH-approved air-purifying respirator with cartridges for organic vapors and particulates (e.g., P95 or P100) should be used.[6] A full-facepiece respirator offers the added benefit of integrated eye protection.[7] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.

Operational Plan: From Preparation to Cleanup

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Workflow for Safe Handling

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_ppe PPE Selection Start Plan Experiment with 4-Chloro-3H-indole Assess_Risk Assess Exposure Risk Start->Assess_Risk Low_Risk Low Exposure Risk (e.g., handling stock solutions inside fume hood) Assess_Risk->Low_Risk Low High_Risk High Exposure Risk (e.g., weighing powder, large volume transfer, spill cleanup) Assess_Risk->High_Risk High PPE_Standard Standard PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes Low_Risk->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE + Face Shield - Double Nitrile Gloves - Respiratory Protection (as needed) High_Risk->PPE_Enhanced End Execute Experiment in Fume Hood PPE_Standard->End Proceed with Caution PPE_Enhanced->End Proceed with Caution

Caption: PPE selection workflow based on operational risk.

Step-by-Step Handling Protocol (in a Chemical Fume Hood)
  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with disposable, absorbent bench paper.

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents, waste containers) before handling the compound.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see diagram above).

  • Weighing Solid:

    • Perform all weighing operations within the fume hood.

    • Use a dedicated spatula and a tared weigh boat or glassine paper.

    • Handle the container of 4-Chloro-3H-indole slowly to avoid creating airborne dust.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Slowly add the solid 4-Chloro-3H-indole to the solvent to prevent splashing.

    • Keep containers covered as much as possible during dissolution.

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly. The initial rinsate should be disposed of as halogenated liquid waste.

    • Wipe down the work surface in the fume hood. Dispose of the contaminated bench paper as solid hazardous waste.

Protocol for Doffing (Removing) PPE

The order of PPE removal is crucial to prevent cross-contamination.

  • Gloves (Outer Pair): If double-gloved, remove the outer pair first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.

  • Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is contained within and store it in a designated area for laundering or disposal.

  • Respirator: If worn, remove last after leaving the work area.

  • Gloves (Inner Pair): Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Disposal Plan: Ensuring Environmental Integrity

As a chlorinated organic compound, 4-Chloro-3H-indole and all materials contaminated with it are classified as hazardous waste .[9] Under no circumstances should it be disposed of down the drain or in the regular trash.

Waste Segregation Workflow

Proper segregation at the point of generation is the most critical step in waste management.

Waste_Disposal cluster_source Waste Generation Source cluster_waste_types Waste Streams cluster_containers Designated Waste Containers Source 4-Chloro-3H-indole Experiment Solid Solid Waste (e.g., excess reagent, contaminated paper towels, gloves, weigh boats) Source->Solid Liquid Liquid Waste (e.g., reaction mixtures, solvent rinses) Source->Liquid Glass Contaminated Glassware (e.g., vials, pipettes) Source->Glass Solid_Container Sealable, Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Labeled 'Halogenated Organic Waste' Carboy (Vented Cap) Liquid->Liquid_Container Glass_Container Puncture-Resistant 'Contaminated Glass Waste' Box Glass->Glass_Container Disposal Licensed Hazardous Waste Disposal Solid_Container->Disposal To EH&S Pickup Liquid_Container->Disposal To EH&S Pickup Glass_Container->Disposal To EH&S Pickup

Caption: Waste segregation and disposal workflow.

Step-by-Step Disposal Procedures
  • Solid Waste:

    • Collect all non-sharp, contaminated solid materials (e.g., gloves, weigh paper, absorbent pads) in a dedicated, clearly labeled, and sealable hazardous waste container.[10]

  • Liquid Waste:

    • Collect all solutions containing 4-Chloro-3H-indole and solvent rinses of contaminated glassware in a designated "Halogenated Organic Waste" container.[9][10][11]

    • Ensure the container is properly vented and stored in secondary containment.

    • Do NOT mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[11]

  • Contaminated Sharps and Glassware:

    • Dispose of all contaminated Pasteur pipettes, vials, and other sharp items in a puncture-resistant "sharps" or "contaminated glass" waste box.[10]

    • Decontamination of Reusable Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected as halogenated organic liquid waste. The third rinse may be collected as non-halogenated waste if the solvent is appropriate. After this procedure, the glassware can be washed normally.

By adhering to these rigorous safety and disposal protocols, you build a foundation of trust in your experimental work and ensure the well-being of yourself and your colleagues.

References

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